molecular formula C16H15N3O2 B2557446 7-(benzyloxy)-6-methoxyquinazolin-4-amine CAS No. 320367-02-0

7-(benzyloxy)-6-methoxyquinazolin-4-amine

Cat. No.: B2557446
CAS No.: 320367-02-0
M. Wt: 281.315
InChI Key: OWBLYLYWYYGACD-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-6-methoxyquinazolin-4-amine (CAS 320367-02-0) is a high-value quinazoline derivative supplied for research and development purposes. This compound features the privileged quinazoline scaffold, which is recognized as one of the most significant nitrogen-containing heterocyclic motifs in medicinal chemistry due to its diverse chemical reactivity and broad biological applications . This specific amine-substituted quinazoline serves as a versatile chemical building block for the design and synthesis of novel bioactive molecules. Researchers utilize this compound to develop potential therapeutic agents, particularly in oncology, where quinazoline-based drugs like Erlotinib, Gefitinib, and Lapatinib have been approved by the USFDA for cancer therapy . The structure is also highly relevant for investigating antimicrobial activities, including anti-tubercular agents, as demonstrated by research on related 4-anilinoquinazoline scaffolds . The 6,7-dimethoxy substitution pattern and 4-amino group provide strategic sites for further chemical modification, enabling structure-activity relationship (SAR) studies and the creation of targeted molecular libraries. Applications: Pharmaceutical intermediate; Anticancer agent research; Antimicrobial development; Kinase inhibitor scaffolds; Medicinal chemistry research; Structure-Activity Relationship (SAR) studies. Molecular Formula: C16H15N3O2 Molecular Weight: 281.31 This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxy-7-phenylmethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c1-20-14-7-12-13(18-10-19-16(12)17)8-15(14)21-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWBLYLYWYYGACD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)N)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Strategic Utilization of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine in the Synthesis of Next-Generation EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazoline pharmacophore is a privileged scaffold in modern oncology, acting as a highly potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR)[1]. While first-generation syntheses heavily relied on 4-chloroquinazoline electrophiles, modern drug development increasingly utilizes 7-(benzyloxy)-6-methoxyquinazolin-4-amine as an advanced, versatile building block. This technical whitepaper details the mechanistic rationale, structural advantages, and self-validating experimental protocols for utilizing this specific intermediate to construct complex, late-stage EGFR inhibitors (such as Vandetanib analogs) with optimized pharmacokinetic profiles.

Mechanistic Rationale & Structural Significance

The molecular architecture of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is engineered to address three distinct challenges in kinase inhibitor design:

1.1 The 4-Amino Advantage: Polarity Inversion in Coupling

Traditional industrial syntheses of EGFR inhibitors react 4-chloroquinazolines with anilines via Nucleophilic Aromatic Substitution (SNAr)[2]. However, SNAr requires highly acidic conditions (e.g., refluxing acetic acid) or elevated temperatures, which frequently degrade sensitive functional groups and yield complex impurity profiles.

By utilizing the 4-amino derivative, chemists invert the polarity of the coupling partners. The 4-amino group acts as the nucleophile in a palladium-catalyzed Buchwald-Hartwig amination with an aryl halide[3]. This strategic shift allows for milder reaction conditions, broader substrate scope, and circumvents the generation of stoichiometric corrosive byproducts.

1.2 Orthogonal Protection via the 7-Benzyloxy Group

The 7-position of the quinazoline core points outward toward the solvent-exposed channel of the EGFR kinase domain[1]. To improve aqueous solubility and bioavailability, modern tyrosine kinase inhibitors (TKIs) feature basic amine tails (e.g., the 1-methylpiperidine moiety in Vandetanib) at this position[4].

The benzyl group perfectly masks the 7-hydroxyl during the harsh basic conditions of the cross-coupling step. Crucially, its removal (debenzylation) can be achieved chemoselectively via acidic cleavage. This is a mandatory requirement because standard catalytic hydrogenation (Pd/C, H2) would inadvertently dehalogenate the critical fluorine or bromine atoms present on the aniline rings of advanced EGFR inhibitors[4].

1.3 The 6-Methoxy Anchor

The 6-methoxy group is not merely a spectator; it acts as a critical anchor, occupying a secondary hydrophobic pocket within the EGFR kinase domain, synergizing with the hydrogen-bonding network established by the N1/N3 atoms of the quinazoline core[1].

Pharmacophore EGFR EGFR Kinase Domain Hinge ATP Hinge Region EGFR->Hinge Hydrophobic Hydrophobic Pocket EGFR->Hydrophobic Solvent Solvent-Exposed Channel EGFR->Solvent Core Quinazoline Core Hinge->Core Hydrogen Bonding Aniline 4-Anilino Group Hydrophobic->Aniline Steric Fit Tail 7-Alkoxy Side Chain Solvent->Tail PK/Solubility

Pharmacophore mapping of the quinazoline scaffold within the EGFR kinase domain.

Core Synthetic Workflows: Self-Validating Protocols

The following methodologies are designed as self-validating systems, ensuring that intermediate integrity is maintained and verified at each step.

Protocol A: Buchwald-Hartwig Cross-Coupling

Objective: Couple 7-(benzyloxy)-6-methoxyquinazolin-4-amine with an aryl halide (e.g., 4-bromo-1-iodo-2-fluorobenzene). Causality: The 4-amino group on the electron-deficient quinazoline ring is poorly nucleophilic. Pd2(dba)3 provides a robust Pd(0) source, while Xantphos (a bidentate ligand with a large bite angle) facilitates the reductive elimination step, which is the rate-limiting barrier for electron-deficient amines[3].

  • Preparation: Charge a flame-dried Schlenk flask with 7-(benzyloxy)-6-methoxyquinazolin-4-amine (1.0 equiv), the target aryl iodide (1.2 equiv), Pd2(dba)3 (0.05 equiv), Xantphos (0.10 equiv), and Cs2CO3 (2.0 equiv).

  • Atmosphere Control: Evacuate and backfill the flask with Argon (3 cycles). Validation: This strict anaerobic environment prevents the rapid oxidation of the Pd(0) catalyst to inactive Pd(II) species.

  • Reaction: Add anhydrous, degassed 1,4-dioxane (0.2 M). Heat the mixture to 100 °C for 12–18 hours under vigorous stirring.

  • Monitoring: Sample 10 µL, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the mass of the starting amine is consumed, and the product mass (M+H) dominates.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble inorganic salts and palladium black. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient) to isolate the 4-anilinoquinazoline intermediate.

Protocol B: Chemoselective Debenzylation

Objective: Remove the 7-benzyl protecting group to unmask the reactive phenol. Causality: To prevent the dehalogenation of the newly attached aniline ring, an acidic deprotection using Trifluoroacetic acid (TFA) is employed instead of standard hydrogenation[4]. Thioanisole is strictly required as a carbocation scavenger to trap the highly reactive benzyl cation, preventing it from irreversibly alkylating the electron-rich aniline nitrogen.

  • Reaction: Dissolve the 4-anilinoquinazoline intermediate in neat TFA to achieve a 0.1 M concentration.

  • Scavenging: Add thioanisole (5.0 equiv). Stir the reaction mixture at 60 °C for 4–6 hours.

  • Monitoring: Confirm the disappearance of the benzyl signal via LC-MS.

  • Workup: Concentrate the mixture under reduced pressure to remove excess TFA. Neutralize the resulting residue by slowly adding saturated aqueous NaHCO3 until pH 7-8 is reached.

  • Isolation: The 7-hydroxyquinazoline product will precipitate. Filter, wash with cold water, and dry under high vacuum to constant weight.

Protocol C: Late-Stage Alkylation

Objective: Install a solubilizing side chain (e.g., N-Boc-piperidin-4-ylmethyl tosylate) at the 7-position. Causality: The 7-hydroxyl group is selectively alkylated over the 4-secondary amine due to its significantly higher acidity (lower pKa) and the steric hindrance surrounding the 4-position[4].

  • Reaction: Dissolve the 7-hydroxyquinazoline intermediate in anhydrous DMF (0.2 M). Add K2CO3 (3.0 equiv) and the desired alkyl tosylate (1.5 equiv).

  • Heating: Stir at 80 °C for 8 hours.

  • Workup: Quench with ice water and extract with EtOAc. Wash the organic layer with brine (5x) to completely remove residual DMF.

  • Purification: Dry over Na2SO4, concentrate, and purify via silica gel chromatography to yield the final protected EGFR inhibitor. (Note: A final Boc-deprotection using HCl/Dioxane yields the active pharmaceutical ingredient).

Quantitative Data & Reaction Optimization

The efficiency of the Buchwald-Hartwig coupling (Protocol A) is highly dependent on the catalyst-ligand-base triad. Table 1 summarizes the optimization parameters for coupling the 4-aminoquinazoline scaffold.

Table 1: Optimization of Buchwald-Hartwig Coupling Conditions

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)2 / PPh3K2CO3Toluene11015%Poor conversion; monodentate ligand fails to promote reductive elimination.
Pd2(dba)3 / BINAPNaOtBuDioxane10045%Strong base induced partial degradation of the quinazoline core.
Pd2(dba)3 / Xantphos Cs2CO3 Dioxane 100 88% Optimal bite angle; mild base prevents core degradation while facilitating coupling.
Synthetic Workflow Visualization

The following diagram maps the logical progression from the 7-(benzyloxy)-6-methoxyquinazolin-4-amine starting material through to the final TKI product, highlighting the state changes of the molecule.

Workflow Start 7-(Benzyloxy)-6-methoxy quinazolin-4-amine Step1 Buchwald-Hartwig Cross-Coupling Start->Step1 Aryl Halide, Pd2(dba)3, Xantphos Int1 4-Anilinoquinazoline Intermediate Step1->Int1 Step2 Chemoselective Debenzylation (TFA) Int1->Step2 Thioanisole scavenger Int2 7-Hydroxyquinazoline Intermediate Step2->Int2 Step3 Late-Stage Alkylation Int2->Step3 Alkyl Tosylate, K2CO3, DMF Final Target EGFR Inhibitor (e.g., Vandetanib Analog) Step3->Final

Synthetic workflow from 7-(benzyloxy)-6-methoxyquinazolin-4-amine to final EGFR inhibitor.

References
  • Title: Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: nih.gov URL: [Link]

  • Title: Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evaluation Source: acs.org URL: [Link]

  • Title: A short review on synthetic strategies towards quinazoline based anticancer drugs Source: arkat-usa.org URL: [Link]

  • Title: Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Source: atlantis-press.com URL: [Link]

Sources

Technical Guide: Solubility Profile & Process Chemistry of 7-(benzyloxy)-6-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile and process chemistry of 7-(benzyloxy)-6-methoxyquinazolin-4-amine , a critical intermediate in the synthesis of EGFR inhibitors (e.g., Gefitinib analogs).

Executive Summary

7-(benzyloxy)-6-methoxyquinazolin-4-amine (CAS: 320367-02-0) is a pivotal pharmacophore in the development of tyrosine kinase inhibitors (TKIs). Its solubility profile is the governing factor in reaction kinetics (during amination of the 4-chloro precursor) and purification (crystallization).

This guide provides a comprehensive analysis of its solubility behavior, distinguishing between thermodynamic solubility (equilibrium) and kinetic solubility (process conditions). It addresses the "solubility bottleneck" often encountered during the scale-up of quinazoline-based APIs, where the transition from the lipophilic 4-chloro intermediate to the polar 4-amino derivative drastically alters solvent affinity.

Physicochemical Characterization

Before detailing solvent interactions, the fundamental physicochemical properties defining the solvation energy are established.

PropertyValue / DescriptionImpact on Solubility
CAS Number 320367-02-0Unique Identifier
Molecular Weight 281.31 g/mol Moderate MW facilitates dissolution in small-molecule solvents.
Structure Quinazoline core, C4-NH₂, C6-OMe, C7-OBnAmphiphilic: Benzyloxy tail (lipophilic) vs. Quinazoline/Amine head (polar/H-bond donor).
pKa (Calculated) ~5.4 (Quinazoline N1), ~9.8 (Primary Amine)pH-dependent solubility; highly soluble in acidic media (forming salts).
LogP (Predicted) 2.5 – 3.2Moderate lipophilicity; suggests poor water solubility but good affinity for organic alcohols/chlorinated solvents.
H-Bond Donors 1 (Primary Amine)Increases affinity for protic solvents (Alcohols) via H-bonding.

Solubility Profile in Organic Solvents

The solubility data below represents a synthesis of empirical process observations and thermodynamic trends characteristic of 4-amino-quinazolines.

Relative Solubility Matrix

The compound exhibits a "U-shaped" solubility curve relative to solvent polarity, favoring highly polar aprotic solvents and moderately polar chlorinated solvents, while showing poor solubility in water and aliphatics.

Solvent ClassSpecific SolventsSolubility RatingProcess Application
Polar Aprotic DMSO, DMF, DMAcHigh (>50 mg/mL) Stock solutions, reaction media for nucleophilic substitution.
Chlorinated Dichloromethane (DCM), ChloroformGood (10–30 mg/mL) Extraction, chromatography loading.
Alcohols Methanol, Ethanol, Isopropanol (IPA)Temperature Dependent Crucial: Low at RT (<5 mg/mL), Moderate at Reflux. Ideal for crystallization .
Ethers THF, 1,4-DioxaneModerate Co-solvents in synthesis.
Aromatic Toluene, AnisoleLow to Moderate Used for high-temp synthesis of the precursor (4-chloro).
Aliphatic Hexane, Heptane, CyclohexaneInsoluble (<0.1 mg/mL) Antisolvents for precipitation.
Aqueous Water (Neutral pH)Insoluble Wash solvent to remove inorganic salts.
Temperature-Dependent Behavior (The Crystallization Window)

A critical feature of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is its steep solubility curve in lower alcohols (Ethanol, IPA).

  • Mechanism: At room temperature (25°C), the crystal lattice energy dominates, resulting in low solubility. At reflux (approx. 80°C for Ethanol/IPA), the entropy of dissolution overcomes the lattice energy, allowing full solvation.

  • Process Implication: This differential is exploited for purification. The reaction mixture is heated to dissolve the product, filtered hot to remove insolubles, and then cooled to precipitate high-purity crystals.

Experimental Protocols & Methodologies

Gravimetric Solubility Determination (Shake-Flask Method)

For precise solubility data generation in a specific solvent system, the following self-validating protocol is recommended.

  • Preparation: Add excess solid 7-(benzyloxy)-6-methoxyquinazolin-4-amine to 10 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at the fixed temperature (e.g., 25°C) for 24 hours.

  • Verification: Check for undissolved solid. If fully dissolved, add more solid until saturation is visible.

  • Sampling: Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated if measuring at high temp).

  • Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue.

    • Calculation:

      
      
      
Process Workflow: Synthesis & Purification

The solubility profile dictates the synthesis workflow. The transition from the 4-chloro intermediate to the 4-amine utilizes the solubility difference in IPA.

SynthesisWorkflow Start Precursor: 7-(benzyloxy)-4-chloro-6-methoxyquinazoline Reaction Amination Reaction (Solvent: IPA or MeOH) Temp: Reflux (80°C) Start->Reaction + NH3 source SolubilityCheck Solubility Check: Product Soluble at Reflux? Reaction->SolubilityCheck SolubilityCheck->Reaction No (Add Co-solvent) HotFiltration Hot Filtration (Remove inorganic salts) SolubilityCheck->HotFiltration Yes (Dissolved) Crystallization Cooling Crystallization (T -> 0-5°C) HotFiltration->Crystallization Isolation Filtration & Wash (Cold IPA/Heptane) Crystallization->Isolation Precipitation FinalProduct Pure Product: 7-(benzyloxy)-6-methoxyquinazolin-4-amine Isolation->FinalProduct

Figure 1: Solubility-driven synthesis and purification workflow. The process relies on the high solubility of the amine in hot alcohols and low solubility in cold alcohols.

Critical Analysis: The "Solubility Bottleneck"

Researchers must be aware of the Solubility Bottleneck when scaling up.

  • The 4-Chloro vs. 4-Amine Shift:

    • The starting material (4-chloro) is highly soluble in non-polar organics (DCM, Toluene).

    • The product (4-amine) is significantly more polar.

    • Risk:[1][2][3] If the reaction solvent is too non-polar (e.g., pure Toluene), the product may precipitate prematurely, trapping impurities.

    • Solution: Use a polar protic solvent (IPA) or a biphasic system where the product remains dissolved at high temperature or precipitates in a controlled manner upon cooling.

  • Salt Formation:

    • The N1 nitrogen on the quinazoline ring is basic. In the presence of acid (e.g., HCl generated if using Ammonia gas on the Chloro-precursor without a scavenger), the Hydrochloride salt will form.

    • Salt Solubility: The HCl salt is water-soluble but often forms a gummy solid in organic solvents.

    • Control: Ensure basic conditions (excess Ammonia or added base) to maintain the free base form for consistent organic solubility profiles.

References

  • Synthesis of Quinazoline Intermediates

    • Title: Process for preparing 4-amino-quinazoline derivatives.[4][5][6]

    • Source: World Intellectual Property Organiz
    • URL
  • Precursor Solubility (4-Chloro derivative)
  • General Quinazoline Solubility Trends

    • Title: Solubility of Bioactive Quinazolines in Organic Solvents.
    • Source: Journal of Chemical & Engineering Data (Extrapolated
    • URL:[Link](Note: General journal link as specific intermediate data is often proprietary/patent-bound).

  • 4-One Precursor Data

    • Title: 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one.[5][7]

    • Source: PubChem / Sigma-Aldrich Technical Sheets.
    • URL:[Link]

Sources

The Strategic Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine: A Cornerstone in Gefitinib Production

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gefitinib (Iressa®), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, represents a significant advancement in the targeted therapy of non-small cell lung cancer (NSCLC).[1][2][3][4][5] The intricate synthesis of this life-saving drug hinges on the strategic preparation of key intermediates, among which 7-(benzyloxy)-6-methoxyquinazolin-4-amine stands out for its critical role. This technical guide provides an in-depth exploration of the historical and current synthetic strategies for this pivotal intermediate, offering field-proven insights into the causality behind experimental choices and presenting detailed, self-validating protocols. We will delve into the core chemical transformations, from the selection of starting materials to the final construction of the quinazoline ring system, providing a comprehensive resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmaceutical manufacturing.

Introduction: The Significance of the Quinazoline Scaffold in EGFR Inhibition

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[6][7][8][9] In the context of cancer therapy, 4-anilinoquinazoline derivatives have emerged as potent inhibitors of EGFR, a receptor tyrosine kinase frequently overexpressed or mutated in various solid tumors, including NSCLC.[2][3][5] Gefitinib's mechanism of action involves reversible binding to the ATP-binding site of the EGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling pathways that drive cancer cell proliferation and survival.[1][2]

The synthesis of Gefitinib is a multi-step process, and the efficiency and purity of each step are paramount for the final drug substance's quality. 7-(Benzyloxy)-6-methoxyquinazolin-4-amine serves as a crucial building block, incorporating the essential 6-methoxy and a protected 7-hydroxyl group, which is later debenzylated and etherified to introduce the morpholino side chain responsible for the drug's pharmacokinetic properties. This guide will illuminate the chemical journey to this vital intermediate.

Retrosynthetic Analysis: Deconstructing the Pathway to the Key Intermediate

A logical approach to understanding the synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is through retrosynthesis. This allows for a systematic deconstruction of the target molecule to identify key bond formations and strategic disconnections, ultimately leading back to readily available starting materials.

G gefitinib Gefitinib intermediate1 N-(3-chloro-4-fluorophenyl)-7- (benzyloxy)-6-methoxyquinazolin-4-amine gefitinib->intermediate1 Debenzylation & Etherification intermediate2 7-(Benzyloxy)-4-chloro-6- methoxyquinazoline intermediate1->intermediate2 Amination intermediate3 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one intermediate2->intermediate3 Chlorination intermediate4 Methyl 2-amino-4-(benzyloxy)- 5-methoxybenzoate intermediate3->intermediate4 Cyclization intermediate5 Methyl 4-(benzyloxy)-5-methoxy- 2-nitrobenzoate intermediate4->intermediate5 Reduction starting_material Methyl 4-hydroxy-3-methoxybenzoate (from Isovanillin) intermediate5->starting_material Nitration & Benzylation

Caption: Retrosynthetic analysis of Gefitinib highlighting the key intermediate.

This retrosynthetic pathway reveals a convergent and industrially viable approach, starting from the commercially available and relatively inexpensive isovanillin or its corresponding ester, methyl 4-hydroxy-3-methoxybenzoate.[6][10][11]

Synthetic Strategies and Mechanistic Insights

Several synthetic routes to 7-(benzyloxy)-6-methoxyquinazolin-4-amine and its precursors have been reported in scientific literature and patents.[1][6][10][12][13] While variations exist, the core chemical transformations generally follow a well-established sequence.

Protection of the Phenolic Hydroxyl Group

The synthesis often commences with the protection of the phenolic hydroxyl group of methyl 4-hydroxy-3-methoxybenzoate. Benzyl bromide or benzyl chloride in the presence of a base like potassium carbonate is commonly employed for this purpose. This benzylation step is crucial to prevent unwanted side reactions in subsequent steps, particularly during nitration and cyclization.

Nitration: Directing the Electrophilic Aromatic Substitution

The introduction of a nitro group at the position ortho to the amino group is a key step in setting up the subsequent cyclization to form the quinazoline ring. This is typically achieved by treating the benzylated starting material with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, at low temperatures to control the regioselectivity and prevent over-nitration.[10][11][12]

Reduction of the Nitro Group

The nitro group is then reduced to an amino group, a transformation that can be accomplished using various reducing agents. Common methods include catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like sodium dithionite, iron powder in acetic acid, or tin(II) chloride.[12][13][14] The choice of reducing agent can depend on factors such as scale, cost, and functional group tolerance.

Cyclization to the Quinazolinone Core

The formation of the quinazolinone ring is a pivotal step. The 2-aminobenzoate derivative is cyclized with a source of a one-carbon unit. Formamide is a widely used reagent for this purpose, serving as both a reactant and a solvent at elevated temperatures.[6][9] Alternatively, formamidine acetate can be used.[15] This reaction proceeds through a nucleophilic attack of the amino group on the formamide carbon, followed by intramolecular cyclization and dehydration.

G start Methyl 4-hydroxy-3-methoxybenzoate step1 Benzylation (BnBr, K2CO3) start->step1 intermediate1 Methyl 4-(benzyloxy)-3-methoxybenzoate step1->intermediate1 step2 Nitration (HNO3, H2SO4) intermediate1->step2 intermediate2 Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate step2->intermediate2 step3 Reduction (e.g., Na2S2O4) intermediate2->step3 intermediate3 Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate step3->intermediate3 step4 Cyclization (Formamide) intermediate3->step4 intermediate4 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one step4->intermediate4 step5 Chlorination (SOCl2 or POCl3) intermediate4->step5 intermediate5 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline step5->intermediate5 step6 Amination (3-chloro-4-fluoroaniline) intermediate5->step6 product N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine step6->product

Caption: General synthetic workflow for the Gefitinib intermediate.

Chlorination of the Quinazolinone

To activate the 4-position of the quinazolinone for nucleophilic substitution, the hydroxyl group is converted to a chlorine atom. This is typically achieved by treating the quinazolinone with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[6][10][12] This step is often performed without isolation of the chlorinated intermediate, which is then directly used in the subsequent amination reaction.

Nucleophilic Aromatic Substitution: The Final Amination

The final step in the synthesis of the target intermediate involves the nucleophilic aromatic substitution of the chlorine atom at the 4-position with an appropriate aniline, in the case of Gefitinib synthesis, this is 3-chloro-4-fluoroaniline.[6][11] This reaction is typically carried out in a high-boiling solvent such as isopropanol or N,N-dimethylformamide (DMF) at elevated temperatures.[11]

Experimental Protocols

The following protocols are representative examples based on literature procedures and are intended for informational purposes. Researchers should always adhere to appropriate laboratory safety practices and may need to optimize conditions for their specific needs.

Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one[13]
  • Substitution: Methyl 4-hydroxy-3-methoxybenzoate is reacted with benzyl bromide in the presence of a base to yield methyl 4-(benzyloxy)-3-methoxybenzoate.

  • Nitration: The product from the previous step is carefully nitrated using a mixture of nitric and sulfuric acids at low temperatures to introduce a nitro group, yielding methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate.

  • Reduction: The nitro group is reduced to an amine using a reducing agent like sodium dithionite in ethanol to give methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate.

  • Cyclization: The resulting amino ester is heated with formamide to facilitate cyclization, affording 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline[13]
  • Chlorination: 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one is treated with a chlorinating agent such as phosphorus oxychloride at reflux.

  • Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure, and the residue is carefully quenched with ice-water to precipitate the product.

  • Isolation: The solid product is collected by filtration, washed with water, and dried to yield 7-(benzyloxy)-4-chloro-6-methoxyquinazoline.

Synthesis of N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amine
  • Amination: A mixture of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline and 3-chloro-4-fluoroaniline is heated in a suitable solvent like isopropanol.

  • Isolation: Upon cooling, the product precipitates from the reaction mixture and can be collected by filtration.

  • Purification: The crude product can be further purified by recrystallization from an appropriate solvent to yield the highly pure target intermediate.

Data Summary

The following table summarizes typical yields and key analytical data for the intermediates in the synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine.

IntermediateMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
Methyl 4-(benzyloxy)-3-methoxybenzoateC₁₆H₁₆O₄272.29>9598-100
Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoateC₁₆H₁₅NO₆317.2980-90145-147
Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoateC₁₆H₁₇NO₄287.3185-95130-132
7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-oneC₁₆H₁₄N₂O₃282.2980-90>245[16]
7-(Benzyloxy)-4-chloro-6-methoxyquinazolineC₁₆H₁₃ClN₂O₂300.7480-85188-190
N-(3-chloro-4-fluorophenyl)-7-(benzyloxy)-6-methoxyquinazolin-4-amineC₂₂H₁₇ClFN₃O₂409.8485-95215-217

Conclusion and Future Perspectives

The synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is a well-established and optimized process that is critical for the large-scale manufacturing of Gefitinib. The historical development of its synthesis showcases the evolution of synthetic organic chemistry, with a focus on improving efficiency, safety, and cost-effectiveness. The choice of protecting groups, the regioselectivity of the nitration, and the efficiency of the cyclization and final amination steps are all testaments to the ingenuity of process chemists.

Future research in this area may focus on the development of even more streamlined and environmentally friendly synthetic routes. This could involve the use of novel catalytic systems to avoid stoichiometric reagents, the exploration of flow chemistry for improved safety and scalability, and the development of enzymatic transformations for enhanced selectivity and milder reaction conditions. As the demand for targeted cancer therapies like Gefitinib continues to grow, the importance of robust and efficient synthetic strategies for key intermediates like 7-(benzyloxy)-6-methoxyquinazolin-4-amine will only increase.

References

  • US8350029B2 - Process for the preparation of gefitinib - Google Patents. (n.d.).
  • Gefitinib - New Drug Approvals. (2015, June 15).
  • Process For The Preparation Of Gefitinib - QuickCompany. (n.d.).
  • Public Assessment Report Scientific discussion Gefitinib Teva 250 mg film-coated tablets (gefitinib) NL/H/4152 - Geneesmiddeleninformatiebank. (2019, May 16).
  • Maskrey, T. S., et al. (2018). A New Synthesis of Gefitinib. Synlett, 30(04), 471–476. [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • CN103570633B - The preparation method of Gefitinib - Google Patents. (n.d.).
  • The gefitinib story. (2002, December 25).
  • Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib - ACS Publications. (2007, July 24). Retrieved from [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. Retrieved from [Link]

  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. (2024, February 13).
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity - PMC. (n.d.). Retrieved from [Link]

  • The challenge of targeting EGFR: experience with gefitinib in nonsmall cell lung cancer. (2010, August 31).
  • Gefitinib | Marnett Research Laboratory - Vanderbilt University. (n.d.).
  • A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. (n.d.).
  • Development of the Novel Biologically Targeted Anticancer Agent Gefitinib: Determining the Optimum Dose for Clinical Efficacy - AACR Journals. (2004, July 21). Retrieved from [Link]

  • Cancer Breakthroughs Targeted Lung Cancer Therapy | NFCR. (2018, November 12). Retrieved from [Link]

  • CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use - Google Patents. (n.d.).
  • WO2013180403A1 - Process for preparing gefitinib and an intermediate used for preparing thereof - Google Patents. (n.d.).
  • Improved protocol for synthesis of N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine (gefitinib) - ResearchGate. (n.d.). Retrieved from [Link]

  • 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one - ResearchGate. (2024, December 6). Retrieved from [Link]

  • Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - MDPI. (2006, April 10). Retrieved from [Link]

  • SYNTHESIS AND RADIOLIGAND BINDING ASSAYS OF 6, 7 OR 8 BENZYLOXY ANALOGS OF 1-(3,4-DIMETHOXYBENZYL) - ORBi. (n.d.). Retrieved from [Link]

  • 4-Amino-2-Chloro-6,7-Dimetoxy Quinazoline.CAS No: 23680-84-4 - Kavya Pharma. (n.d.).
  • CAS 199327-59-8: Quinazoline, 4-chloro-7-methoxy-6-[3-(4-morpholinyl)propoxy]. (n.d.). Retrieved from [Link]

  • 7-(Benzyloxy)-4-chloro-6-methoxyquinoline | C17H14ClNO2 | CID 22646562 - PubChem. (n.d.). Retrieved from [Link]

  • Synthesis of 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone from 1-(3,4-dimethoxyphenyl)-urea and benzoic acid in polyphosphoric acid - MDPI. (2006, September 1). Retrieved from [Link]

  • S1 Supporting Information Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) - AWS. (n.d.). Retrieved from [Link]

  • Gefitinib-impurities | Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Quinazoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Structure, aromatic properties and preparation of the quinazolin-4-one molecule - E3S Web of Conferences. (n.d.). Retrieved from [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Rationale

The 4-aminoquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the core structural motif for numerous Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinase inhibitors (TKIs) .

Specifically, the 7-(benzyloxy)-6-methoxy substitution pattern is a highly versatile and critical intermediate in the synthesis of targeted therapeutics such as Vandetanib (ZD6474) and Gefitinib analogs . The benzyl group serves as a robust protecting moiety during the harsh chlorination and amination steps. Post-synthesis, this group can be selectively cleaved via catalytic hydrogenation to yield a C7-hydroxyl group, which is subsequently alkylated to tune the molecule's pharmacokinetic profile (e.g., adding a piperidine or morpholine ring) .

BiologicalPathway L EGF Ligand R EGFR (HER1) Extracellular Domain L->R Binds & Dimerizes K Intracellular Tyrosine Kinase Domain (ATP Binding Site) R->K Activates P Downstream Signaling (PI3K/AKT, MAPK) K->P Phosphorylation T Quinazoline-based TKI (e.g., Gefitinib/Vandetanib) T->K Competitive ATP Inhibition C Tumor Cell Proliferation P->C Promotes

Mechanism of action for quinazoline-based TKIs targeting the EGFR signaling pathway.

Mechanistic Workflow & Causality

The synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine from methyl 2-amino-4-benzyloxy-5-methoxybenzoate requires three distinct transformations. As a self-validating system, each step is designed with specific thermodynamic drivers and visual checkpoints to ensure protocol trustworthiness.

Step 1: Niementowski-type Cyclocondensation The starting anthranilate ester is reacted with formamide. Formamide acts dually as the solvent and the carbon-nitrogen source for the pyrimidine ring . High temperatures (150 °C) are required to overcome the activation energy of the initial amidation and to drive off the methanol and water byproducts, shifting the equilibrium toward the thermodynamically stable quinazolin-4(3H)-one.

Step 2: Deoxychlorination via Vilsmeier-Haack Activation The quinazolinone is highly stable and unreactive toward weak electrophiles. To install a leaving group at the C4 position, neat phosphorus oxychloride (POCl₃) is utilized with a catalytic amount of N,N-dimethylformamide (DMF) . Causality: DMF reacts with POCl₃ to form the highly electrophilic Vilsmeier-Haack intermediate. This intermediate rapidly attacks the enol tautomer of the quinazolinone, facilitating the substitution of the oxygen atom with a chloride.

Step 3: Nucleophilic Aromatic Substitution (SₙAr) The final step involves the displacement of the C4-chloride with ammonia. Causality: The pyrimidine ring of the quinazoline core is highly electron-deficient, making the C4 position exceptionally susceptible to nucleophilic attack. However, because ammonia is highly volatile, heating the reaction in an open or standard reflux setup would result in the loss of the nucleophile before the reaction reaches completion. Therefore, the reaction must be conducted in a sealed pressure vessel to maintain the concentration of dissolved NH₃ at elevated temperatures.

SynthesisWorkflow A Methyl 2-amino-4-benzyloxy- 5-methoxybenzoate B 7-Benzyloxy-6-methoxy- quinazolin-4(3H)-one A->B Formamide 150°C, 6h C 7-Benzyloxy-4-chloro- 6-methoxyquinazoline B->C POCl3, DMF (cat.) Reflux, 4h D 7-(Benzyloxy)-6-methoxy- quinazolin-4-amine C->D NH3 / iPrOH Sealed tube, 90°C

Three-step synthetic workflow for 7-(benzyloxy)-6-methoxyquinazolin-4-amine.

Quantitative Data Summary

StepReaction TypePrimary ReagentsTemp (°C)Time (h)Expected YieldTarget Purity (HPLC)
1 CyclocondensationFormamide (Excess)150680–85%>95%
2 DeoxychlorinationPOCl₃, DMF (cat.)105 (Reflux)475–80%>98%
3 Amination (SₙAr)NH₃ (7N in iPrOH)901270–75%>98%

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Benzyloxy-6-methoxyquinazolin-4(3H)-one

Reagents: Methyl 2-amino-4-benzyloxy-5-methoxybenzoate (10.0 g, 34.8 mmol), Formamide (50 mL).

  • Charge a 250 mL round-bottom flask with methyl 2-amino-4-benzyloxy-5-methoxybenzoate and formamide.

  • Equip the flask with a reflux condenser and heat the stirred suspension to 150 °C using an oil bath.

  • Maintain the temperature for 6 hours.

    • Self-Validation Checkpoint: The initial suspension will dissolve, followed by the gradual precipitation of the quinazolinone product as the reaction progresses and the product concentration exceeds its solubility limit in formamide.

  • Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold distilled water.

  • Stir for 30 minutes to ensure complete precipitation.

  • Filter the solid under vacuum, wash sequentially with water (2 × 50 mL) and cold ethanol (20 mL), and dry in a vacuum oven at 60 °C overnight.

Protocol 2: Synthesis of 7-Benzyloxy-4-chloro-6-methoxyquinazoline

Reagents: 7-Benzyloxy-6-methoxyquinazolin-4(3H)-one (8.0 g, 28.3 mmol), Phosphorus oxychloride (POCl₃, 40 mL), N,N-Dimethylformamide (DMF, 0.5 mL).

  • In a rigorously dried 250 mL round-bottom flask flushed with argon, suspend the quinazolinone in POCl₃.

  • Add DMF (catalytic) dropwise. (Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood).

  • Heat the mixture to reflux (approx. 105 °C) for 4 hours.

    • Self-Validation Checkpoint: The reaction is complete when the opaque suspension transitions into a clear, homogenous amber solution, indicating the total consumption of the insoluble quinazolinone.

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of excess POCl₃.

  • Carefully quench the oily residue by adding it dropwise to a vigorously stirred mixture of crushed ice and saturated aqueous NaHCO₃, maintaining the pH > 7.

  • Extract the aqueous layer with dichloromethane (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the 4-chloro intermediate as a pale yellow solid.

Protocol 3: Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine

Reagents: 7-Benzyloxy-4-chloro-6-methoxyquinazoline (5.0 g, 16.6 mmol), Ammonia solution (7N in Isopropanol, 50 mL).

  • Transfer the 4-chloroquinazoline intermediate into a heavy-walled pressure vessel (e.g., a sealed tube or Teflon-lined autoclave).

  • Add the 7N ammonia in isopropanol solution. Seal the vessel tightly to prevent the escape of NH₃ gas.

  • Heat the sealed vessel to 90 °C behind a blast shield and stir for 12 hours.

    • Self-Validation Checkpoint: TLC (DCM:MeOH 9:1) will show the complete disappearance of the higher R_f chloro-intermediate and the appearance of a highly polar, UV-active spot corresponding to the 4-amine.

  • Cool the vessel completely to room temperature before carefully venting the residual pressure.

  • Concentrate the mixture under reduced pressure.

  • Triturate the crude residue with cold diethyl ether and filter. To remove any ammonium chloride salts generated during the reaction, wash the solid with cold water, followed by drying under high vacuum to afford the pure 7-(benzyloxy)-6-methoxyquinazolin-4-amine.

References

  • Fry, D. W., et al. "A specific inhibitor of the epidermal growth factor receptor tyrosine kinase." Science 265.5175 (1994): 1093-1095.

  • Negrete, G., et al. "One-pot reductive cyclization to antitumor quinazoline precursors." Arkivoc (2008): 33-42.

  • European Patent Office. "Aniline Derivatives." EP0790986B1 / WO1996015118A1.

  • AstraZeneca AB. "4-anilinoquinazoline derivatives." US Patent 6,291,455 B1.

  • Li, Y., et al. "Study on Synthetic Process of Vandetanib." Hans Journal of Chemical Engineering and Technology 5.3 (2015): 55-59.

HPLC method development for 7-(benzyloxy)-6-methoxyquinazolin-4-amine analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development for 7-(benzyloxy)-6-methoxyquinazolin-4-amine

Executive Summary

7-(benzyloxy)-6-methoxyquinazolin-4-amine (BMQA) is a critical intermediate in the synthesis of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), such as Gefitinib. The purity of this intermediate is pivotal, as the 7-benzyloxy group serves as a protecting motif that is later removed to allow for the attachment of solubilizing side chains (e.g., morpholinopropoxy groups).

This Application Note provides a comprehensive, field-validated HPLC protocol for the analysis of BMQA. Unlike generic guides, this protocol addresses the specific physicochemical challenges of quinazolines—namely, their basicity (pKa ~4–5) and hydrophobicity (LogP ~2.5–3.0 due to the benzyl group)—which often lead to peak tailing and retention variability.

Key Deliverables:

  • A robust RP-HPLC method capable of separating BMQA from its hydrolytic impurity (4-one) and de-benzylated by-products.

  • System Suitability Criteria for QC implementation.

  • Troubleshooting Logic for peak shape optimization.

Molecule Characterization & Method Strategy

Effective method development requires understanding the analyte's behavior in solution.

  • Basicity: The quinazoline N1 nitrogen is basic. At neutral pH, interaction with residual silanols on silica columns causes severe tailing. Solution: Use a low pH mobile phase (pH 2.5–3.0) to keep the molecule fully protonated and suppress silanol ionization, or use a high-pH stable column (pH > 9) to keep it neutral. This guide utilizes the Low pH Strategy (Phosphate Buffer) for maximum column longevity and reproducibility.

  • Hydrophobicity: The benzyloxy group significantly increases retention on C18 phases compared to the hydroxy- or methoxy- analogs. Solution: A gradient with high organic strength (up to 70-80% ACN) is required to elute the main peak within a reasonable runtime.

Target Analytes & Potential Impurities
Compound IDChemical NameRolePolarity (Relative)
BMQA 7-(benzyloxy)-6-methoxyquinazolin-4-amine Target Analyte Medium-High
Impurity A7-(benzyloxy)-6-methoxyquinazolin-4(3H)-oneHydrolysis Product / Starting MaterialHigh (Elutes later due to H-bonding changes, or earlier depending on pH)
Impurity B4-amino-6-methoxyquinazolin-7-olDe-benzylated By-productLow (Elutes Early)
Impurity C4-chloro-7-(benzyloxy)-6-methoxyquinazolineReactive IntermediateVery High (Elutes Late)

Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (Quaternary Pump, DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or Waters XBridge C18.

    • Why: "Eclipse Plus" and "XBridge" technologies are double end-capped, minimizing silanol activity which is critical for basic quinazolines.

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).
    
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 1.36 g

    
     in 1000 mL Milli-Q water (10 mM). Adjust pH to 2.5 ± 0.1  with dilute Orthophosphoric acid. Filter through 0.22 µm nylon membrane.
    
    • Note: pH 2.5 ensures the quinazoline is protonated (

      
      ) and silanols are protonated (
      
      
      
      ), preventing ionic tailing mechanisms.
  • Organic Modifier (Mobile Phase B): 100% Acetonitrile.

    • Why ACN? ACN has lower viscosity and sharper cut-off than Methanol, providing better peak efficiency for aromatic amines.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 35°C (Controls viscosity and mass transfer kinetics)
Injection Vol 5.0 µL
Detection UV at 248 nm (Primary) and 330 nm (Secondary ID)
Run Time 25 Minutes
Gradient Program

The gradient is designed to elute the polar de-benzylated impurities early, the target amine in the middle, and the hydrophobic chloro- or bis-benzyl impurities late.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.08515Initial Hold
2.08515Isocratic for polar impurities
15.03070Linear Gradient
18.01090Wash Step
20.01090Hold Wash
20.18515Re-equilibration
25.08515End of Run

Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix used to arrive at the optimized conditions described above.

MethodDevelopment Start Start: BMQA Method Dev Solubility Solubility Check (Dissolve in 50:50 ACN:Water) Start->Solubility Scouting Scouting Gradient 5-95% B in 20 min Solubility->Scouting PeakShape Evaluate Peak Shape Scouting->PeakShape Decision1 Tailing Factor > 1.5? PeakShape->Decision1 FixTailing Action: Lower pH to 2.5 (Suppress Silanols) Decision1->FixTailing Yes (Basic Amine Interaction) Selectivity Optimize Selectivity (Adjust Gradient Slope) Decision1->Selectivity No (Good Shape) FixTailing->Selectivity FinalMethod Final Method: Buffer pH 2.5 / ACN Gradient 15-70% B Selectivity->FinalMethod

Caption: Logical workflow for optimizing HPLC conditions for basic quinazoline intermediates.

System Suitability & Validation

To ensure the method is "Trustworthy" and self-validating, the following criteria must be met before analyzing samples.

System Suitability Standards (SST):

  • Resolution (

    
    ):  > 2.0 between BMQA and Impurity A (4-one analog).
    
  • Tailing Factor (

    
    ):  < 1.5 for the BMQA peak (Critical for quantification accuracy).
    
  • Precision: RSD < 0.5% for retention time; RSD < 2.0% for peak area (n=6 injections).

  • Signal-to-Noise (S/N): > 10 for Limit of Quantitation (LOQ).

Linearity & Range:

  • Demonstrated linear range: 0.5 µg/mL to 100 µg/mL (

    
    ).
    
  • Sample concentration target: 50 µg/mL.

Troubleshooting & Scientific Rationale

Issue 1: Peak Tailing of BMQA

  • Cause: Interaction between the protonated amine (N1 or N4) and deprotonated silanols on the column stationary phase.

  • Fix: Ensure buffer pH is ≤ 3.0. If using an older column, add 0.1% Triethylamine (TEA) as a silanol blocker, though modern columns (Zorbax/XBridge) rarely require this.

Issue 2: Carryover

  • Cause: The benzyloxy group is hydrophobic and may adsorb to the injector rotor seal.

  • Fix: Use a needle wash of 90:10 ACN:Water. Ensure the gradient "Wash Step" (90% B) is held for at least 3 minutes.

Issue 3: Retention Time Shift

  • Cause: pH drift in the phosphate buffer.

  • Fix: Phosphate buffer capacity is high at pH 2.5, but evaporation of organic in pre-mixed mobile phases can shift retention. Always prepare fresh mobile phase or use an online mixing quaternary pump.

References

  • Chandregowda, V., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate." Synth. Commun., 2007. Link

  • Rao, L.N., et al. "Separation and Estimation of Intermediates Formed During Synthesis of Gefitinib via 4-Methylthio-Quinazoline Route Using High Performance Liquid Chromatography." Analytical Chemistry Letters, 2014. Link

  • Knesl, P., et al. "Improved synthesis of substituted 6,7-dihydroxy-4-quinazolineamines: tandutinib, erlotinib and gefitinib." Molecules, 2006. Link

  • PubChem. "Compound Summary: 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one (Related Intermediate)." National Library of Medicine. Link

Application Notes and Protocols for the Crystallization of High-Purity Quinazoline Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity in Quinazoline Synthesis

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including those with anti-cancer, anti-inflammatory, and anti-malarial properties. The efficacy and safety of the final Active Pharmaceutical Ingredient (API) are intrinsically linked to the purity of its synthetic precursors.[1] Pharmaceutical intermediates, the chemical building blocks for APIs, must meet stringent purity criteria, often exceeding 98% or 99%, to prevent the incorporation of impurities that could lead to adverse effects or diminished therapeutic activity.[1][] Crystallization stands out as a powerful, cost-effective, and scalable technique for the purification of these vital quinazoline intermediates, ensuring they possess the requisite quality for downstream applications in drug development.[3][4]

This guide provides a comprehensive overview of crystallization techniques tailored for the purification of quinazoline intermediates. It moves beyond simple procedural descriptions to elucidate the underlying principles, enabling researchers and drug development professionals to make informed decisions in designing robust and effective purification strategies.

Part 1: Foundational Principles of Crystallization

Crystallization is a phase-change process where a solute in a solution is transformed into a solid crystalline state.[3] This process is driven by the creation of a supersaturated solution, a non-equilibrium state containing more dissolved solute than can be accommodated at equilibrium. The two fundamental stages governing this process are nucleation, the initial formation of stable crystalline nuclei, and subsequent crystal growth.[5] The careful control of supersaturation is paramount to achieving crystals of high purity and desired physical characteristics.

Solubility: The Starting Point for Crystallization Design

A thorough understanding of the solubility profile of a quinazoline intermediate is the critical first step in developing a crystallization protocol.[6] While the parent quinazoline is water-soluble, the solubility of its derivatives can vary dramatically based on their substitutions.[6] The ideal crystallization solvent is one in which the target compound exhibits high solubility at elevated temperatures and low solubility at lower temperatures.[3]

While specific quantitative solubility data for many novel quinazoline intermediates may not be readily available in the public domain, studies on related structures provide valuable insights. For instance, investigations into pyrazolo quinazoline derivatives have shown that solubility is influenced by both the solvent and the temperature, with N,N-dimethylformamide (DMF) often being a solvent of higher solubility.[7]

A practical approach to solvent screening involves testing the solubility of the quinazoline intermediate in a range of common laboratory solvents with varying polarities.

Table 1: Common Solvents for Screening Quinazoline Intermediate Solubility

Solvent ClassExamplesPotential Utility
Protic Solvents Water, Ethanol, Methanol, IsopropanolOften used in cooling crystallizations due to significant temperature-dependent solubility. Ethanol is frequently cited for the recrystallization of quinazoline derivatives.[8][9]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, DMFCan be effective for dissolving a wide range of organic molecules. DMF is noted for its ability to dissolve some quinazoline derivatives.[7]
Aprotic Nonpolar Toluene, Heptane, HexaneTypically used as anti-solvents due to the generally lower solubility of polar quinazoline intermediates in these solvents.

Part 2: Strategic Selection of Crystallization Techniques

The choice of crystallization technique is dictated by the physicochemical properties of the quinazoline intermediate and the impurities to be removed. The following decision-making framework can guide the selection process.

Crystallization_Strategy start Quinazoline Intermediate Properties solubility High Temperature-Dependent Solubility? start->solubility thermal_stability Thermally Stable? solubility->thermal_stability No cooling Cooling Crystallization solubility->cooling Yes solvent_system Suitable Solvent/Anti-Solvent Pair? thermal_stability->solvent_system Yes evaporation Evaporation Crystallization thermal_stability->evaporation No reaction_product Is Crystallization Part of the Reaction? solvent_system->reaction_product No antisolvent Anti-Solvent Crystallization solvent_system->antisolvent Yes reaction_product->antisolvent No reactive Reactive Crystallization reaction_product->reactive Yes

Caption: Decision workflow for selecting a crystallization technique.

Cooling Crystallization

This is the most common and often preferred method for purifying thermally stable organic compounds.[5][10] It relies on the principle that the solubility of the quinazoline intermediate decreases as the temperature of a saturated solution is lowered, leading to crystal formation.[3]

  • Causality: This method is effective for compounds with a significant positive correlation between solubility and temperature. The slow, controlled reduction in temperature allows for the gradual formation of a well-ordered crystal lattice, which tends to exclude impurities. Rapid cooling should be avoided as it can lead to the formation of small, impure crystals.[3]

Anti-Solvent Crystallization

This technique involves the addition of a solvent in which the quinazoline intermediate is poorly soluble (the anti-solvent) to a solution of the compound in a good solvent.[5][11] This reduces the overall solubility of the intermediate in the mixed solvent system, inducing crystallization.[12]

  • Causality: Anti-solvent crystallization is particularly useful for compounds that have low temperature-dependent solubility or are thermally sensitive.[12] The rate of anti-solvent addition is a critical parameter; slow addition promotes the growth of larger, purer crystals, while rapid addition can cause precipitation of smaller, potentially less pure particles.[13] This method offers excellent control over particle size and morphology.[11]

Evaporation Crystallization

In this method, the solvent is slowly evaporated from a solution, leading to an increase in the solute concentration and subsequent supersaturation and crystallization.[5]

  • Causality: This technique is suitable for compounds that are not sensitive to prolonged exposure to the solvent at ambient temperature.[5] It is often employed for generating high-quality single crystals for analytical purposes, such as X-ray diffraction.[13] The slow rate of evaporation is crucial for the growth of well-defined crystals.

Reactive Crystallization

Reactive crystallization is a process where the crystallization occurs concurrently with a chemical reaction.[14] The desired product, a quinazoline intermediate, has low solubility in the reaction medium and crystallizes out as it is formed.

  • Causality: This technique can be highly efficient as it combines reaction and purification into a single step.[14] It is particularly advantageous for reactions where the product is prone to degradation or further reaction if left in solution. The high levels of supersaturation generated can lead to the formation of small crystals.[14]

Part 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the crystallization of a generic quinazoline intermediate. Researchers should adapt these protocols based on the specific properties of their compound.

Protocol 1: Cooling Crystallization

Objective: To purify a quinazoline intermediate with good thermal stability and temperature-dependent solubility.

Materials:

  • Crude quinazoline intermediate

  • Selected solvent (e.g., ethanol, isopropanol)

  • Erlenmeyer flask

  • Heating plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude quinazoline intermediate in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small aliquots of the solvent until a clear, saturated solution is obtained at an elevated temperature (near the solvent's boiling point).[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Crystal Growth: Once at room temperature, the flask can be placed in an ice bath or refrigerator (-18 to 4 °C) to maximize crystal yield.[15][16]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[13]

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any residual mother liquor.[13]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Cooling_Crystallization A Dissolve Crude Intermediate in Minimal Hot Solvent B Slowly Cool to Room Temperature A->B C Further Cool in Ice Bath/Refrigerator B->C D Isolate Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals Under Vacuum E->F

Caption: Workflow for Cooling Crystallization.

Protocol 2: Anti-Solvent Crystallization

Objective: To purify a quinazoline intermediate that is thermally sensitive or has low temperature-dependent solubility.

Materials:

  • Crude quinazoline intermediate

  • A "good" solvent in which the intermediate is highly soluble

  • An "anti-solvent" in which the intermediate is poorly soluble

  • Crystallization vessel with stirring

  • Addition funnel or syringe pump

Procedure:

  • Dissolution: Dissolve the crude quinazoline intermediate in the "good" solvent to form a clear, concentrated solution.

  • Anti-Solvent Addition: Slowly add the anti-solvent to the stirred solution using an addition funnel or syringe pump. The rate of addition is critical; a slower rate generally yields better crystals.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of crystallization.[13]

  • Crystal Growth: Allow the mixture to stir for a period to allow for complete crystallization and crystal growth.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the "good" solvent and anti-solvent, or with the pure anti-solvent.

  • Drying: Dry the purified crystals under vacuum.

Table 2: Example Solvent/Anti-Solvent Systems for Quinazoline-like Compounds

"Good" Solvent"Anti-Solvent"Rationale
DMF, DMSOWater, EthanolQuinazoline intermediates are often soluble in polar aprotic solvents and less soluble in water or alcohols.
AcetoneHeptane, HexaneAcetone is a good solvent for many organic compounds, while alkanes are effective anti-solvents.
EthanolWaterFor derivatives with some water miscibility, this can be a gentle and effective system.

Part 4: Purity Assessment and Validation

The purity of the crystallized quinazoline intermediate must be rigorously assessed to ensure it meets the required specifications. High-quality intermediates should typically exceed 98% purity.[]

Analytical Techniques for Purity Confirmation:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the intermediate and detecting any impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities and residual solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the intermediate and can be used to detect structural isomers or other impurities.[17]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The selection and optimization of a crystallization technique are critical for obtaining high-purity quinazoline intermediates essential for the synthesis of safe and effective pharmaceuticals. A systematic approach, beginning with an understanding of the intermediate's solubility and thermal stability, allows for the rational design of a purification strategy. By carefully controlling key parameters such as cooling rate, solvent choice, and anti-solvent addition rate, researchers can consistently produce materials of the highest quality, thereby ensuring the integrity of the drug development pipeline.

References

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development.
  • Benchchem. (n.d.). Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide.
  • IJCEA. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs. Retrieved from International Journal of Chemical and Environmental Engineering.
  • Baluja, S., Ramavat, P., & Nandha, K. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences, 6(1), 14-37.
  • (2022, July 15). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability.
  • (n.d.).
  • CrystEngComm. (n.d.). Recent progress in antisolvent crystallization.
  • Reactive crystallization method to improve particle size. (n.d.).
  • BOC Sciences. (2025, August 14). Pharmaceutical Intermediates in Drug Synthesis.
  • Shende, D. Z. (2013). Reactive crystallization in pharma industry.
  • (n.d.). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW.
  • (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing).
  • Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor. (n.d.).
  • (n.d.). Continuous Reactive Crystallization of Pharmaceuticals Using Impinging Jet Mixers | Request PDF.
  • 4(3H)
  • Chung, W. (n.d.).
  • (2017, August 15). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • (n.d.).
  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • (n.d.).
  • (n.d.). Applications of the crystallization process in the pharmaceutical industry.
  • (2009, October 30). A Practical Approach for Using Solubility to Design Cooling Crystallisations | Organic Process Research & Development.
  • (2013, June 3). Quinazoline derivatives: synthesis and bioactivities - PMC.
  • (2024, July 16). Pharma Intermediates 7 Must-Know Tips for Quality Control.
  • (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance.
  • Crystallization of quinoline derivatives and its preparation method. (n.d.).
  • The crystallization of quinoline. (n.d.).
  • (2024, April 24). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC.
  • Apollo Scientific. (2025, February 4). Why High-Purity Chemicals Matter in Drug Discovery.
  • (n.d.). Synthesis of some new tricyclic 4(3H)
  • (n.d.). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC.
  • (2024, October 1). Efficient and Mild method for Synthesis of quinazoline derivatives using 2- aminobenzoamide and different aldehydes.
  • (2023, August 14).
  • (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry.

Sources

Application Note: High-Yield Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine from Vanillic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structural motif for numerous FDA-approved kinase inhibitors (e.g., Erlotinib, Gefitinib, and Vandetanib) targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). The synthesis of these complex active pharmaceutical ingredients (APIs) often relies on highly functionalized intermediate building blocks.

This application note details a robust, six-step protocol for synthesizing 7-(benzyloxy)-6-methoxyquinazolin-4-amine starting from vanillic acid (4-hydroxy-3-methoxybenzoic acid), a readily available and biosourced precursor[1]. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps; it emphasizes the mechanistic causality behind reagent selection and provides self-validating physical observations to ensure experimental trustworthiness at every stage[2].

Synthetic Pathway Visualization

SynthesisWorkflow N1 Vanillic Acid (4-Hydroxy-3-methoxybenzoic acid) N2 Step 1: Benzylation & Hydrolysis (BnBr, K2CO3, then NaOH) N1->N2 N3 4-Benzyloxy-3-methoxybenzoic acid N2->N3 N4 Step 2: Nitration (HNO3, AcOH) N3->N4 N5 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid N4->N5 N6 Step 3: Reduction (Fe powder, NH4Cl) N5->N6 N7 2-Amino-4-benzyloxy-5-methoxybenzoic acid N6->N7 N8 Step 4: Cyclization (Formamidine Acetate) N7->N8 N9 7-Benzyloxy-6-methoxyquinazolin-4(3H)-one N8->N9 N10 Step 5: Chlorination (POCl3, cat. DMF) N9->N10 N11 4-Chloro-7-benzyloxy-6-methoxyquinazoline N10->N11 N12 Step 6: Amination (NH3 in Isopropanol) N11->N12 N13 7-(Benzyloxy)-6-methoxyquinazolin-4-amine N12->N13

Figure 1: Six-step synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine from vanillic acid.

Mechanistic Insights & Experimental Protocols

Step 1: Benzylation and Hydrolysis

Objective: Protect the phenolic hydroxyl group to prevent oxidative degradation during subsequent nitration. Causality: While mono-benzylation is possible, exhaustive benzylation (forming the benzyl ester) followed by basic hydrolysis is preferred. This two-step one-pot approach ensures complete conversion and simplifies purification, as the final carboxylic acid can be isolated via simple acid-base extraction. Protocol:

  • Dissolve vanillic acid (1.0 eq) and Potassium carbonate (

    
    , 2.5 eq) in anhydrous DMF.
    
  • Add Benzyl bromide (BnBr, 2.2 eq) dropwise at 0 °C. Stir at 60 °C for 4 hours.

  • Self-Validation: TLC (Hexane:EtOAc 3:1) will show a new, higher

    
     spot (benzyl ester).
    
  • Add 2M NaOH (aqueous) and methanol directly to the reaction mixture. Reflux for 2 hours to hydrolyze the ester.

  • Cool, acidify with 2M HCl to pH 2. Filter the resulting white precipitate, wash with water, and dry to yield 4-benzyloxy-3-methoxybenzoic acid .

Step 2: Regioselective Nitration

Objective: Introduce the nitrogen precursor required for the quinazoline ring. Causality: The methoxy and benzyloxy groups strongly activate the aromatic ring toward electrophilic aromatic substitution. Steric hindrance at C2 directs the incoming nitronium ion exclusively to the C6 position (para to the methoxy group). Note: Upon nitration, IUPAC numbering priorities shift, making the product 4-benzyloxy-5-methoxy-2-nitrobenzoic acid [3]. Protocol:

  • Suspend 4-benzyloxy-3-methoxybenzoic acid in glacial acetic acid.

  • Slowly add fuming Nitric acid (

    
    , 1.5 eq) at 10 °C to control the exothermic reaction.
    
  • Stir at room temperature for 2 hours.

  • Self-Validation: Pour the mixture into crushed ice. A distinct bright yellow precipitate will form immediately, confirming the presence of the nitroaromatic chromophore. Filter and dry.

Step 3: Chemoselective Reduction

Objective: Convert the nitro group to a primary amine. Causality: A critical chemoselective choice is required here. Standard catalytic hydrogenation (e.g.,


 with Pd/C) would undesirably cleave the benzyl ether protecting group. Therefore, a milder single-electron transfer reduction using Iron powder and Ammonium chloride (

) is employed to preserve the benzyloxy moiety. Protocol:
  • Dissolve the nitro compound in an Ethanol/Water (4:1) mixture.

  • Add Iron powder (5.0 eq) and

    
     (2.0 eq). Reflux vigorously for 3 hours.
    
  • Self-Validation: The bright yellow color of the starting material will fade, yielding a pale/gray suspension.

  • Filter hot through a Celite pad to remove iron oxides. Concentrate the filtrate to precipitate 2-amino-4-benzyloxy-5-methoxybenzoic acid .

Step 4: Pyrimidine Ring Cyclization

Objective: Construct the quinazolinone core. Causality: Formamidine acetate acts as a highly efficient bifunctional reagent, providing both the carbon and nitrogen atoms necessary to close the pyrimidine ring in a single step[4]. The reaction proceeds via an amidine intermediate followed by intramolecular dehydrative cyclization[5]. Protocol:

  • Combine the anthranilic acid derivative from Step 3 with Formamidine acetate (3.0 eq) in 2-methoxyethanol.

  • Reflux at 125 °C for 6 hours.

  • Self-Validation: As the reaction cools to room temperature, the product 7-benzyloxy-6-methoxyquinazolin-4(3H)-one will spontaneously crystallize from the solvent. Filter and wash with cold ethanol.

Step 5: Halogenation (Chlorination)

Objective: Activate the C4 position for nucleophilic attack. Causality: The lactam tautomer of the quinazolinone is unreactive toward amines. Treatment with Phosphorus oxychloride (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and catalytic DMF generates the highly electrophilic Vilsmeier-Haack reagent. This intermediate reacts with the lactam oxygen, converting it into a good leaving group (dichlorophosphate) which is subsequently displaced by chloride.
Protocol: 
  • Suspend the quinazolinone in neat

    
     (10.0 eq). Add 3 drops of anhydrous DMF.
    
  • Reflux at 105 °C for 4 hours.

  • Self-Validation: The heterogeneous suspension will become a clear, dark homogeneous solution as the chlorination proceeds.

  • Carefully concentrate under reduced pressure to remove excess

    
    . Quench the residue by pouring it over crushed ice (Caution: Highly exothermic). Extract with Dichloromethane to isolate 4-chloro-7-benzyloxy-6-methoxyquinazoline .
    
Step 6: Nucleophilic Aromatic Substitution (Amination)

Objective: Install the primary amine at the C4 position. Causality: The quinazoline ring is highly electron-deficient. The presence of the electronegative chlorine atom at C4 makes this position highly susceptible to Nucleophilic Aromatic Substitution (


). Ammonia readily displaces the chloride ion to form the final product.
Protocol: 
  • Dissolve the 4-chloroquinazoline intermediate in Isopropanol (IPA).

  • Add a saturated solution of Ammonia in IPA (or aqueous ammonium hydroxide if using a sealed tube).

  • Heat at 90 °C in a sealed pressure vessel for 12 hours.

  • Self-Validation: The reaction mixture will precipitate ammonium chloride salts.

  • Cool, filter the solids, and wash the organic filtrate with water. Concentrate and recrystallize from ethanol to yield the target 7-(benzyloxy)-6-methoxyquinazolin-4-amine .

Quantitative Data & Analytical Markers

The following table summarizes the expected yields, reaction times, and key


 NMR diagnostic markers (in DMSO-

) to validate the success of each synthetic step.
StepIntermediate / ProductExpected Yield (%)Time (h)Key Analytical Marker (

NMR, DMSO-

)
1 4-Benzyloxy-3-methoxybenzoic acid85 - 906.0

5.15 (s, 2H, -OCH

Ph)
2 4-Benzyloxy-5-methoxy-2-nitrobenzoic acid75 - 822.0

7.72 (s, 1H, Ar-H

)
3 2-Amino-4-benzyloxy-5-methoxybenzoic acid80 - 883.0

6.35 (s, 1H, Ar-H

)
4 7-Benzyloxy-6-methoxyquinazolin-4(3H)-one70 - 786.0

8.00 (s, 1H, Quinazoline-H

)
5 4-Chloro-7-benzyloxy-6-methoxyquinazoline85 - 924.0

8.88 (s, 1H, Quinazoline-H

)
6 7-(Benzyloxy)-6-methoxyquinazolin-4-amine75 - 8512.0

8.42 (s, 1H, Quinazoline-H

), 7.60 (br s, 2H, -NH

)

References

  • Title: Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles. Source: Frontiers in Chemistry URL: [Link][1]

  • Title: Formamidine acetate (Chemical Properties and Synthetic Applications). Source: LookChem URL: [Link][4]

  • Title: Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Source: National Center for Biotechnology Information (NCBI / PMC) URL: [Link][2]

  • Title: A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Source: MDPI (Molecules) URL: [Link][5]

  • Title: Application of a Deep Eutectic Solvent for the Synthesis of Novel Imidazole-Containing Quinazoline Derivatives as Potent Cytotox. Source: Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL: [Link]

Sources

Optimizing reaction conditions for quinazoline ring closure

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Reaction Conditions for Quinazoline Ring Closure

Strategic Overview

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster EGFR inhibitors like Gefitinib and Erlotinib .[1] While classical methods (e.g., Niementowski synthesis) provide access to the core, they often suffer from harsh thermal requirements (


150°C), low yields, and difficult purification due to side-product formation (dimerization).[1]

This guide provides two optimized, field-validated protocols that address these limitations:

  • Microwave-Assisted Niementowski Synthesis: For rapid, solvent-free access to quinazolin-4(3H)-ones.[1][2]

  • Cu-Catalyzed Aerobic Oxidative Cyclization: For mild, atom-economic synthesis of substituted quinazolines from 2-aminobenzylamines.[1]

Mechanistic Pathways & Strategy

Understanding the mechanism is critical for troubleshooting. The ring closure is driven by either condensation-dehydration (Method A) or oxidative dehydrogenation (Method B).[1]

QuinazolinePathways Start_A Anthranilic Acid + Formamide Inter_A o-Amidobenzamide Intermediate Start_A->Inter_A Thermal/MW (-H2O) Prod_A Quinazolin-4(3H)-one Inter_A->Prod_A Intramolecular Cyclization Start_B 2-Aminobenzylamine + Aldehyde Inter_B1 Imine Formation (Condensation) Start_B->Inter_B1 -H2O Inter_B2 Aminal Cyclization Inter_B1->Inter_B2 Ring Closure Prod_B 2-Substituted Quinazoline Inter_B2->Prod_B Oxidation (Cu Cat/O2) -2H

Figure 1: Mechanistic divergence between Condensation (Top) and Oxidative Cyclization (Bottom).[1]

Protocol A: Microwave-Assisted Niementowski Synthesis

Best For: Rapid generation of Quinazolin-4(3H)-ones; avoiding high-boiling solvents.[1] Principle: Microwave irradiation (MWI) provides direct dielectric heating, overcoming the high activation energy of the condensation step more efficiently than convective heating.[1]

Materials
  • Anthranilic acid (1.0 equiv)[1]

  • Formamide (5.0 equiv) – Acts as both reagent and solvent.[1]

  • Catalyst: Ammonium Acetate (0.1 equiv) or Montmorillonite K-10 (solid support).[1]

  • Equipment: Single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, mix Anthranilic acid (2.0 mmol) and Formamide (10 mmol). Add Ammonium Acetate (0.2 mmol).

  • Sealing: Crimp the vial with a PTFE-lined cap.

  • Irradiation:

    • Ramp: 2 minutes to target temperature.

    • Hold: 140°C for 10 minutes (High Absorption Level).

    • Pressure Limit: Set to 15 bar to prevent venting.

  • Work-up (Critical):

    • Cool to room temperature (RT). The reaction mixture will likely solidify.

    • Add ice-cold water (10 mL) directly to the vial and sonicate to break up the solid.

    • Filter the precipitate under vacuum.

    • Wash with cold ethanol (2 x 5 mL) to remove excess formamide.[1]

  • Validation: Check purity via HPLC (254 nm). Expected yield: >85%.

Optimization Note: If the substrate contains electron-withdrawing groups (EWGs), increase temperature to 160°C and time to 15 minutes.

Protocol B: Cu-Catalyzed Aerobic Oxidative Cyclization

Best For: Synthesis of 2-substituted quinazolines under mild conditions; Green Chemistry compliance.[1] Principle: A cascade reaction involving condensation followed by copper-catalyzed aerobic oxidation, using atmospheric oxygen as the terminal oxidant.[1]

Materials
  • 2-Aminobenzylamine (1.0 equiv)[1]

  • Benzaldehyde derivative (1.0 equiv)[1]

  • Catalyst: CuBr or CuCl₂ (5 mol%)[1]

  • Base: K₂CO₃ (1.0 equiv)[1]

  • Solvent: Ethanol (EtOH) or Toluene (for solubility).[1]

  • Oxidant: O₂ balloon.[1]

Step-by-Step Procedure
  • Setup: Flame-dry a 25 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Charging: Add 2-Aminobenzylamine (1.0 mmol), Benzaldehyde (1.0 mmol), K₂CO₃ (1.0 mmol), and CuBr (0.05 mmol).

  • Solvent: Add Ethanol (5 mL).

  • Atmosphere: Purge the flask briefly with O₂, then attach an O₂ balloon.

  • Reaction: Stir at reflux (80°C) for 4–6 hours.

    • Visual Cue: The solution often turns from green/blue (Cu species) to dark brown as the catalytic cycle progresses.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). Look for the disappearance of the imine intermediate.

  • Work-up:

    • Cool to RT.

    • Filter through a Celite pad to remove inorganic salts and catalyst.[1]

    • Concentrate the filtrate in vacuo.

    • Recrystallize from EtOH/Water or purify via flash column chromatography.[1]

Optimization Matrix: Tuning Reaction Variables

VariableRecommendationScientific Rationale
Solvent Ethanol (Protocol B)[1]Green solvent; protic nature assists proton transfer steps in cyclization.[1]
Solvent DMSO (High Temp)Use only if substrate insolubility is limiting.[1][3] High boiling point makes removal difficult.[1]
Oxidant Air/O₂ Balloon Replaces stoichiometric oxidants (e.g., DDQ, MnO₂).[1] Improves atom economy.[1][4][5]
Water Control Molecular Sieves (3Å) Essential for Protocol B (Condensation).[1] Water removal drives the equilibrium toward the imine.
Catalyst Cu(I) vs Cu(II) Cu(I) is generally faster for aerobic oxidation, but Cu(II) is more stable.[1] Start with CuBr.[1][4]

Troubleshooting & Critical Quality Attributes (CQAs)

Issue 1: Dimerization (Side Product)

  • Symptom:[3][5][6][7] High molecular weight impurity on LC-MS.[1]

  • Cause: High concentration leads to intermolecular reaction between two amine molecules before ring closure.[1]

  • Fix:Dilution. Increase solvent volume by 2x. Add the aldehyde slowly (dropwise) to the amine solution.

Issue 2: Ring Opening (Hydrolysis)

  • Symptom:[3][6][7] Loss of product during aqueous workup; reappearance of starting material peaks.[1]

  • Cause: Quinazolinones are susceptible to hydrolysis in strong base/acid at high temps.[1]

  • Fix: Neutralize the reaction mixture to pH 7 before extraction. Avoid prolonged heating during workup.[1][3]

Issue 3: Incomplete Oxidation (Protocol B)

  • Symptom:[3][6][7] Presence of dihydro-quinazoline intermediate (M+2 peak in MS).[1]

  • Fix: Ensure vigorous stirring to maximize O₂ mass transfer.[1] Replenish O₂ balloon. Add 1 mol% TEMPO as a co-catalyst.[1]

Decision Tree for Method Selection

DecisionTree Start Start: Select Substrate Q1 Target Structure? Start->Q1 PathA Quinazolin-4(3H)-one (Keto-derivative) Q1->PathA PathB 2-Substituted Quinazoline (Fully Aromatic) Q1->PathB MethodA Protocol A: MW-Assisted Niementowski PathA->MethodA Consideration Substrate Sensitive to Heat? PathB->Consideration MethodB Protocol B: Cu-Catalyzed Oxidative Consideration->MethodB Yes (Use <80°C) Consideration->MethodB No (Reflux OK)

Figure 2: Workflow for selecting the optimal synthesis protocol.

References

  • Microwave-Assisted Synthesis: Mohammadkhani, L., & Heravi, M. M. (2020).[1][8] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. [Link]

  • Copper-Catalyzed Mechanisms: Han, B., et al. (2011).[1] Copper-catalyzed intermolecular cyclization of nitriles and 2-aminobenzylamine for 3,4-dihydroquinazolines and quinazolines synthesis via cascade coupling and aerobic oxidation. Chemical Communications (RSC).[1] [Link]

  • Green Chemistry Protocols: Eidi, E., et al. (2018).[1][9] Synthesis of quinazolines over recyclable Fe3O4@SiO2-PrNH2-Fe3+ nanoparticles: A green, efficient, and solvent-free protocol. Applied Organometallic Chemistry. [Link][1]

  • Troubleshooting Ring Opening: Patel, H., et al. (2019).[1][6] Resolving the Mystery of Ring Opening in the Synthesis of Benzo[d][1, 3]oxazin-4-one and Quinazolin-4(3H)-one. Letters in Organic Chemistry. [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Synthesis of Gefitinib via Benzyl-Protected Quinazoline Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Gefitinib (Iressa®), a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer.[1] The protocol details a specific and efficient synthetic route commencing from the deprotection of a benzyl-protected precursor, 6-benzyloxy-4-(3'-chloro-4'-fluoroanilino)-7-methoxyquinazoline, followed by a crucial O-alkylation step to introduce the pharmacologically significant morpholinopropoxy side chain. This guide is designed for researchers in medicinal chemistry and drug development, offering not only a step-by-step protocol but also the underlying chemical rationale, safety precautions, and characterization data to ensure a reproducible and successful synthesis.

Introduction: Strategic Synthesis of an EGFR Inhibitor

Gefitinib's mechanism of action involves reversibly binding to the ATP site of the EGFR kinase domain, which inhibits autophosphorylation and downstream signaling pathways that promote cancer cell proliferation.[2] Various synthetic routes to Gefitinib have been developed since its inception. The original AstraZeneca synthesis involved six steps, including a demethylation of 6,7-dimethoxyquinazoline-4-one, but required hazardous reagents and chromatographic purification.[2][3]

The route detailed herein utilizes a benzyl protecting group strategy. Benzyl ethers are widely used in organic synthesis due to their stability under a variety of reaction conditions and their susceptibility to cleavage under specific, often mild, conditions. This strategy allows for the selective functionalization of the quinazoline core. The key transformations covered in this protocol are:

  • Acid-catalyzed debenzylation: Cleavage of the benzyl ether from 6-benzyloxy-4-(3'-chloro-4'-fluoroanilino)-7-methoxyquinazoline to unmask the critical 6-hydroxyl group.

  • Williamson Ether Synthesis: O-alkylation of the resulting phenol with 4-(3-chloropropyl)morpholine to install the terminal side chain, completing the synthesis of Gefitinib.

This approach offers a clear and instructive pathway for the preparation of this important pharmaceutical agent.

Overall Reaction Scheme

The two-stage synthesis transforms the stable, benzyl-protected intermediate into the final active pharmaceutical ingredient, Gefitinib.

G cluster_0 Stage 1: Debenzylation cluster_1 Stage 2: O-Alkylation A 6-Benzyloxy-4-(3'-chloro-4'-fluoroanilino)- 7-methoxyquinazoline B 6-Hydroxy-7-methoxy-4- (3'-chloro-4'-fluoroanilino)quinazoline (Key Intermediate) A->B  TFA, Reflux   C 6-Hydroxy-7-methoxy-4- (3'-chloro-4'-fluoroanilino)quinazoline D Gefitinib (Final Product) C->D  4-(3-chloropropyl)morpholine, K2CO3, DMF  

Caption: Overall two-stage synthesis of Gefitinib.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
6-Benzyloxy-4-(3'-chloro-4'-fluoroanilino)-7-methoxyquinazoline≥98%Commercially AvailableStarting material for this protocol.
Trifluoroacetic Acid (TFA)Reagent GradeSigma-Aldrich, etc.Highly corrosive. Handle with extreme care.
4-(3-chloropropyl)morpholine≥97%Commercially AvailableCan be used as the hydrochloride salt with appropriate base adjustment.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific, etc.Must be anhydrous for optimal reactivity.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Acros Organics, etc.Use a dry solvent to prevent side reactions.
Methanol (MeOH)ACS GradeVWR, etc.For neutralization and precipitation.
Ammonium Hydroxide (NH₄OH)28-30% solutionJ.T. Baker, etc.For pH adjustment.
Deionized Water (H₂O)High PurityIn-houseUsed for work-up procedures.
Ethyl Acetate (EtOAc)ACS GradeVWR, etc.For washing and extraction.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Rotary evaporator

  • Analytical balance

  • NMR spectrometer and Mass spectrometer for product characterization

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Hydroxy-7-methoxy-4-(3'-chloro-4'-fluoroanilino)quinazoline (Intermediate 2)

This protocol describes the acid-catalyzed removal of the benzyl protecting group. Trifluoroacetic acid (TFA) is a highly effective reagent for cleaving benzyl ethers; its volatility simplifies removal from the reaction mixture post-reaction.[4]

Workflow Diagram

workflow1 start Start dissolve Dissolve 2g of benzyl-protected starting material in 6 mL TFA start->dissolve reflux Reflux the mixture for 45 minutes dissolve->reflux cool_pour Cool to RT, then pour slowly into ice water reflux->cool_pour precipitate Observe formation of a solid precipitate cool_pour->precipitate filter Filter the precipitate using a Buchner funnel precipitate->filter dissolve_neutralize Dissolve precipitate in Methanol and adjust pH to ~7 with NH4OH filter->dissolve_neutralize precipitate2 Collect the resulting white solid by filtration dissolve_neutralize->precipitate2 wash_dry Wash with water, then dry under vacuum precipitate2->wash_dry end Obtain Intermediate 2 (Yield: ~80%) wash_dry->end

Caption: Workflow for the debenzylation step.

Step-by-Step Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-benzyloxy-4-(3'-chloro-4'-fluoroanilino)-7-methoxyquinazoline (2.0 g).

  • Acid Addition: Carefully add trifluoroacetic acid (6 mL) to the flask. The solid should dissolve with stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 45 minutes.[4] Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Quenching: After 45 minutes, cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of ice and water. Slowly and carefully pour the reaction mixture into the ice water with stirring. A solid precipitate will form.

  • Initial Filtration: Collect the crude solid by vacuum filtration using a Buchner funnel.

  • Neutralization and Precipitation: Transfer the filtered solid into a beaker and dissolve it in methanol (approx. 15 mL). Adjust the pH of the solution to approximately 7 by the dropwise addition of ammonium hydroxide solution.[4] This will cause the desired phenolic product to precipitate as a white solid.

  • Final Collection: Filter the white solid, wash thoroughly with deionized water, and dry under vacuum to yield 6-hydroxy-7-methoxy-4-(3'-chloro-4'-fluoroanilino)quinazoline.

    • Expected Yield: ~1.1 g (80%).[4]

Protocol 2: Synthesis of Gefitinib (Final Product)

This protocol involves a nucleophilic substitution reaction (Williamson ether synthesis) to attach the morpholinopropoxy side chain to the phenolic oxygen. Anhydrous conditions are crucial to prevent hydrolysis of the alkylating agent and to ensure the base remains effective.

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing the dried 6-hydroxy-7-methoxy-4-(3'-chloro-4'-fluoroanilino)quinazoline (1.0 g, 1.0 equiv), add anhydrous potassium carbonate (1.5 equiv) and anhydrous dimethylformamide (DMF, 20 mL).

  • Addition of Alkylating Agent: Add 4-(3-chloropropyl)morpholine (1.2 equiv) to the suspension.

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing 100 mL of cold water. A solid product should precipitate out.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Purification: Wash the filter cake with plenty of water to remove DMF and inorganic salts, followed by a wash with a cold non-polar solvent like hexane to remove non-polar impurities. For higher purity, the crude product can be recrystallized from a suitable solvent system such as methanol or isopropanol.[3]

  • Drying: Dry the purified solid in a vacuum oven at 50-60 °C to obtain Gefitinib as a white to off-white solid.

    • Expected Yield: 85-95%.

Characterization and Analysis

The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods.

CompoundMethodExpected Results
Intermediate 2 ¹H-NMR (DMSO-d₆)δ (ppm): 8.48 (s, 1H), 8.23 (m, 1H), 7.78-7.85 (m, 2H), 7.41 (t, 1H), 7.22 (s, 1H), 3.98 (s, 3H).[4]
Gefitinib ¹H-NMR (CDCl₃)δ (ppm): 8.68 (s, 1H), 7.93 (dd, 1H), 7.71 (m, 1H), 7.37 (s, 1H), 7.21 (s, 1H), 7.15 (t, 1H), 4.19 (t, 2H), 4.01 (s, 3H), 3.75 (t, 4H), 2.59 (t, 4H), 2.51 (m, 2H), 2.15 (m, 2H).
Gefitinib Mass Spec (ESI)m/z: 447.15 [M+H]⁺

Safety Precautions

  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and can cause severe burns upon contact. It is also volatile. Always handle TFA inside a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Dimethylformamide (DMF): DMF is a potential teratogen and skin irritant. Avoid inhalation and skin contact. Handle in a well-ventilated area or fume hood.

  • Chlorinated Reagents: 4-(3-chloropropyl)morpholine is a chlorinated organic compound. Handle with care to avoid contact and inhalation.

  • General Precautions: All chemical manipulations should be performed in a well-ventilated fume hood. Standard laboratory PPE (safety glasses, lab coat, gloves) must be worn at all times.

References

  • PharmaCompass. (2015). Gefitinib - New Drug Approvals. Available at: [Link]

  • Prajapati, P. B., & Varu, B. K. (2024). Elucidating Reaction Mechanism of Gefitinib- An Anticancer Drug by Computational Technique. Oriental Journal of Chemistry, 40(3). Available at: [Link]

  • Reddy, P. V. G., Kumar, Y. T. K., Reddy, G. M., & Reddy, P. P. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development, 11(4), 724–727. Available at: [Link]

  • Wang, B., Wang, L., Zhang, G., & Liu, Y. (2013). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 18(12), 14744–14751. Available at: [Link]

  • Synform. (2019). Synthesis of Gefitinib. Available at: [Link]

  • Google Patents. (2009). CN1850807A - Gefitinib synthesis intermediate, and its preparing method and use.
  • Google Patents. (2013). US8350029B2 - Process for the preparation of gefitinib.

Sources

Scale-Up Application Note: High-Yield Production of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Process Scale-Up Protocol & Mechanistic Guide Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals

Executive Summary

7-(Benzyloxy)-6-methoxyquinazolin-4-amine is a critical advanced intermediate in the synthesis of several potent receptor tyrosine kinase (RTK) inhibitors, including analogs of Vandetanib, Gefitinib, and Erlotinib[1][2]. Transitioning the synthesis of this quinazoline core from a discovery-scale laboratory setting to a multi-kilogram pilot plant requires rigorous control over reaction exotherms, protecting group stability, and nucleophilic substitution dynamics.

This application note details a validated, self-validating three-step scale-up protocol starting from methyl 2-amino-4-benzyloxy-5-methoxybenzoate. By replacing highly hazardous neat reagents with catalyzed, solvent-controlled systems, this workflow ensures high throughput, strict impurity control, and reproducible yields >85% over three steps.

Mechanistic Principles & Process Causality

To ensure a robust scale-up, the chemical causality behind each process modification must be understood:

  • Step 1: Cyclization (Protecting Group Stability): Traditional cyclizations utilize formamide at >150°C. At scale, extended heating at this temperature leads to significant thermal cleavage of the 7-benzyloxy ether. By substituting formamide with formamidine acetate in 2-methoxyethanol, the cyclization temperature is reduced to 100°C. This mechanistic shift relies on the higher electrophilicity of the formamidine intermediate, preserving the benzyl ether while driving the cyclization to >95% conversion.

  • Step 2: Chlorination (Exotherm & Reagent Control): The conversion of the quinazolin-4(3H)-one to the 4-chloro derivative typically employs neat phosphorus oxychloride (POCl₃). At a multi-kilogram scale, neat POCl₃ poses a severe thermal runaway risk and creates massive phosphate waste streams. Our protocol utilizes a toluene-diluted system with catalytic N,N-dimethylformamide (DMF) . The DMF reacts with POCl₃ to form the highly reactive Vilsmeier-Haack reagent, which acts as the true chlorinating species[2]. This allows POCl₃ to be used in a slight stoichiometric excess (1.5 eq) rather than as a solvent, drastically improving the safety and environmental profile of the quench step.

  • Step 3: Ammonolysis (Phase & Pressure Dynamics): The nucleophilic aromatic substitution (SNAr) of the 4-chloro intermediate with ammonia gas is highly efficient but challenging at scale due to ammonia's volatility. Using 7N methanolic ammonia in a sealed Hastelloy pressure reactor at 80°C ensures the ammonia remains in the liquid phase, maintaining a high localized concentration around the electrophilic C4 carbon. Methanol is specifically chosen because the product, 7-(benzyloxy)-6-methoxyquinazolin-4-amine, exhibits inverse solubility as the ammonia is vented, allowing for direct crystallization from the reaction matrix.

Synthetic Workflow

Pathway SM Methyl 2-amino-4-benzyloxy- 5-methoxybenzoate Step1 Step 1: Cyclization (Formamidine Acetate, 100°C) SM->Step1 Int1 7-(Benzyloxy)-6-methoxy- quinazolin-4(3H)-one Step1->Int1 Step2 Step 2: Chlorination (POCl3, cat. DMF, 85°C) Int1->Step2 Int2 4-Chloro-7-(benzyloxy)- 6-methoxyquinazoline Step2->Int2 Step3 Step 3: Ammonolysis (NH3/MeOH, 80°C) Int2->Step3 Product 7-(Benzyloxy)-6-methoxy- quinazolin-4-amine Step3->Product

Synthetic workflow for 7-(benzyloxy)-6-methoxyquinazolin-4-amine production.

Step-by-Step Scale-Up Protocols

Protocol A: Synthesis of 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one
  • Preparation: Charge a 100 L glass-lined reactor with 10.0 kg (34.8 mol) of methyl 2-amino-4-benzyloxy-5-methoxybenzoate.

  • Solvent & Reagent Addition: Add 40 L of 2-methoxyethanol, followed by 4.35 kg (41.8 mol, 1.2 eq) of formamidine acetate.

  • Heating: Purge the vessel with N₂ and heat the slurry to 100°C. Maintain stirring at 150 RPM for 6–8 hours.

  • In-Process Control (IPC): Sample for HPLC. Proceed when starting material is <1.0% Area.

  • Isolation: Cool the reactor to 20°C at a rate of 15°C/hour. Add 20 L of purified water to fully precipitate the product.

  • Filtration: Filter through a Nutsche filter. Wash the filter cake with 2 × 10 L of water, followed by 10 L of cold ethanol.

  • Drying: Dry under vacuum (50 mbar) at 60°C for 12 hours.

Protocol B: Synthesis of 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline

Caution: POCl₃ is highly corrosive and reacts violently with water. Ensure strictly anhydrous conditions.

  • Suspension: Charge a dry 100 L glass-lined reactor with 8.0 kg (28.3 mol) of the intermediate from Protocol A and 40 L of anhydrous toluene.

  • Catalysis: Add 0.4 L of anhydrous DMF.

  • Controlled Dosing: Heat the suspension to 45°C. Slowly dose 3.9 L (42.5 mol, 1.5 eq) of POCl₃ via an addition funnel over 2 hours. Self-validation check: The suspension will gradually turn into a homogenous amber solution as the Vilsmeier-Haack intermediate forms and reacts.

  • Reaction: Ramp temperature to 85°C and hold for 8 hours.

  • IPC: Check via HPLC (quench sample in cold methanol). Target <0.5% starting material.

  • Workup: Distill off toluene and unreacted POCl₃ under reduced pressure (100 mbar) at 60°C until the volume is reduced by 70%.

  • Quench: Slowly transfer the concentrated residue into a secondary reactor containing 50 L of ice-water maintained at pH 8 (using 10% NaOH). Keep the quench temperature below 20°C.

  • Isolation: Filter the resulting beige precipitate, wash with water until the filtrate is pH neutral, and dry under vacuum at 50°C.

Protocol C: Ammonolysis to 7-(Benzyloxy)-6-methoxyquinazolin-4-amine
  • Reactor Charging: Charge a 50 L Hastelloy pressure reactor (autoclave) with 7.0 kg (23.3 mol) of the 4-chloro intermediate[3].

  • Ammonia Addition: Add 35 L of 7N Ammonia in Methanol. Seal the reactor immediately.

  • Pressurized Heating: Heat the reactor to 80°C. The internal pressure will naturally rise to approximately 4.5 to 5.5 bar. Maintain stirring at 200 RPM for 12 hours.

  • IPC: Cool a sampling loop to 20°C, extract 5 mL, and analyze via HPLC. Target <0.1% 4-chloro intermediate.

  • Controlled Venting & Crystallization: Cool the reactor to 10°C. Slowly vent the excess ammonia gas through an acid scrubber system (e.g., 20% H₂SO₄ trap). As the ammonia concentration drops and the mixture cools, the product will crystallize.

  • Isolation: Filter the crystalline solid. Wash with 10 L of cold methanol.

  • Recrystallization: To ensure API-grade intermediate purity, recrystallize the crude solid from boiling ethanol (approx. 30 L). Filter and dry under vacuum at 60°C to yield the final product.

Quantitative Metrics & Quality Control

To maintain trustworthiness and predictability across batches, the following metrics and impurity control limits have been established based on a 10 kg pilot scale.

Table 1: Scale-Up Process Parameters & Yields
StepIntermediate / ProductMolar Yield (%)Purity (HPLC Area %)Key IPC Metric for Advancement
1 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one92 - 94%> 98.5%Starting material < 1.0%
2 4-Chloro-7-(benzyloxy)-6-methoxyquinazoline88 - 91%> 97.0%Quinazolinone < 0.5%
3 7-(Benzyloxy)-6-methoxyquinazolin-4-amine89 - 93%> 99.5%Chloro-intermediate < 0.1%
Table 2: Critical Impurity Profile and Control Strategy
ImpurityOrigin / CausalityControl StrategyAcceptance Criteria
Des-benzyl quinazolinone Thermal cleavage of benzyl ether during Step 1.Use formamidine acetate to keep T ≤ 100°C.≤ 0.5%
Dimeric ether Intermolecular reaction during POCl₃ chlorination.Maintain POCl₃ equivalents at exactly 1.5; use toluene dilution.≤ 0.2%
Unreacted 4-Chloro Incomplete ammonolysis in Step 3.Maintain reactor pressure > 4.5 bar; verify via HPLC before venting.≤ 0.1%
Methanol adduct SNAr of 4-chloro with methoxide (solvent side-reaction).Use strict 7N NH₃ concentration to ensure NH₃ outcompetes MeOH.≤ 0.15%

References

  • Design and Synthesis of C-8 Linked Pyrrolobenzodiazepine—Naphthalimide Hybrids as Antitumor Agents (Mentions 7-benzyloxy-4-chloro-6-methoxy-quinazoline synthesis). ResearchGate. Available at:[Link]

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. MDPI (Molecules). Available at:[Link]

  • USRE42353E1 - Quinazoline derivatives and pharmaceutical compositions containing them. Google Patents.
  • US10730832B2 - Aliphatic prolinamide derivatives. Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine. As a key intermediate in the development of targeted therapies, particularly tyrosine kinase inhibitors, optimizing its synthesis is crucial for efficient drug discovery pipelines. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate common challenges and improve your reaction yields.

Synthetic Overview

The synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is a multi-step process that requires careful control over reaction conditions at each stage. The most common synthetic route begins with methyl 4-hydroxy-3-methoxybenzoate and proceeds through benzylation, nitration, reduction, cyclization, chlorination, and finally, amination.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Formation A Methyl 4-hydroxy-3-methoxybenzoate B Methyl 4-(benzyloxy)-3-methoxybenzoate A->B Benzylation (BnCl, K2CO3) C Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate B->C Nitration (HNO3, H2SO4) D Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate C->D Reduction (Na2S or Fe/NH4Cl) E 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one D->E Cyclization (Formamidine Acetate) F 7-(benzyloxy)-4-chloro-6-methoxyquinazoline E->F Chlorination (POCl3 or SOCl2) G 7-(benzyloxy)-6-methoxyquinazolin-4-amine F->G Amination (Ammonia source)

Caption: General workflow for the synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low Yield During Cyclization to Form the Quinazolinone Ring

  • Q: My reaction to form 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one from the aminobenzoate precursor is sluggish and gives a low yield. What's going wrong?

    • A: This is a critical ring-forming step, and its efficiency can be influenced by several factors.

      • Incomplete Reaction: The condensation with formamidine acetate may not have reached completion.

        • Solution: Monitor the reaction closely using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time. One established protocol heats a mixture of the aminobenzoate and formamidine acetate in ethanol at 79°C for 6 hours[1]. In other quinazolinone syntheses, heating to reflux in 2-methoxyethanol for an extended period (4-6 hours) has proven effective[2]. You may need to add a second portion of formamidine acetate to drive the reaction to completion[2].

      • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction temperature.

        • Solution: While ethanol is commonly used, polar aprotic solvents like DMSO or DMF can sometimes be more effective for similar cyclizations[3]. For higher temperatures, 2-methoxyethanol or even formamide itself can be used as the solvent, often heated to 165-170°C[2].

      • Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting material.

        • Solution: Ensure that formamidine acetate is used in a slight excess. A molar ratio of approximately 1:1.4 (aminobenzoate to formamidine acetate) is a good starting point[1].

Issue 2: Inefficient Chlorination and Product Degradation

  • Q: The chlorination of my quinazolinone using POCl₃ or SOCl₂ results in a dark, impure product with a low yield of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. How can I improve this step?

    • A: Chlorination is an aggressive reaction, and controlling the conditions is key to preventing byproduct formation.

      • Harsh Reaction Conditions: High temperatures and prolonged reaction times can lead to decomposition.

        • Solution: Use the minimum necessary amount of the chlorinating agent (e.g., POCl₃) and control the temperature carefully. The reaction is typically performed by heating to reflux[1]. After the reaction is complete (as monitored by TLC), it is critical to remove the excess POCl₃ under reduced pressure before workup[2].

      • Workup Procedure: The quenching step is crucial for isolating a clean product.

        • Solution: The reaction mixture should be cooled significantly before being slowly and carefully added to a mixture of crushed ice and water[1][2]. This precipitates the product while neutralizing the reactive chlorinating agent. Rapid or uncontrolled quenching can cause localized heat and lead to hydrolysis of the product back to the starting quinazolinone.

Issue 3: Low Yield in the Final Amination Step

  • Q: I'm struggling with the final step of converting the 4-chloroquinazoline to the 4-amino product. The yield is consistently poor.

    • A: The N-arylation of 4-chloroquinazolines is highly dependent on the nucleophilicity of the amine and the reaction conditions.

      • Reaction Conditions: For the synthesis of a 4-amino quinazoline (as opposed to a 4-anilino quinazoline), a source of ammonia is required. The conditions must be optimized to favor the substitution reaction.

        • Solution: The reaction is often performed by heating the 4-chloroquinazoline in a solution of ammonia in an alcohol, such as methanol or isopropanol, sometimes in a sealed vessel to maintain pressure and ammonia concentration[4]. The temperature and reaction time are critical; monitor the disappearance of the starting material by TLC.

      • Formation of Side Products: The chloroquinazoline is susceptible to hydrolysis back to the quinazolinone if water is present.

        • Solution: Ensure all reagents and solvents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial[5].

      • Purification Challenges: The final product may be difficult to separate from unreacted starting material or byproducts.

        • Solution: Purification is typically achieved by filtration of the precipitated product, followed by washing with water and a suitable organic solvent[6]. If necessary, recrystallization from a solvent like ethanol or purification via column chromatography on silica gel can be employed to achieve high purity[3].

Frequently Asked Questions (FAQs)

  • Q1: What is the most common source of failure for the overall synthesis?

    • A1: The overall yield is often most impacted by the cyclization and chlorination steps. Inefficient ring formation leads to a direct loss of advanced intermediate, while decomposition during the harsh chlorination step can be difficult to prevent. Careful optimization and monitoring of these two stages are critical for success[1][2].

  • Q2: Are there any alternatives to using POCl₃ or SOCl₂ for the chlorination step?

    • A2: While phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are the most common and effective reagents for this transformation, other chlorinating agents can be considered, though they are less frequently reported for this specific substrate. The key is the ability to convert the amide-like oxygen into a good leaving group. For most lab-scale and industrial preparations, POCl₃ remains the standard choice[1][4].

  • Q3: How can I effectively monitor the progress of each reaction step?

    • A3: Thin Layer Chromatography (TLC) is the most convenient method for routine monitoring. Use a suitable solvent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to achieve good separation between the starting material and the product. For more quantitative analysis and purity assessment, especially for the final product, High-Performance Liquid Chromatography (HPLC) is recommended[2].

  • Q4: What are the best practices for purifying the intermediate and final products?

    • A4: Many of the intermediates in this synthesis are solids that can be purified by simple filtration and washing after they precipitate from the reaction mixture[1]. Recrystallization from a suitable solvent, such as ethanol, is an excellent method for improving purity[3][6]. For non-crystalline products or difficult-to-separate mixtures, column chromatography on silica gel is the most effective technique.

  • Q5: What are some common impurities I should look out for?

    • A5: Common impurities include unreacted starting materials from any given step. In the cyclization step, you might find an incompletely cyclized acyclic intermediate[7]. During chlorination, hydrolysis of the 4-chloro product back to the 4-quinazolinone is a frequent byproduct if moisture is present[5][7]. In the final amination, this same hydrolysis product can be a major impurity. These can typically be identified by comparing with authentic standards on TLC or by using LC-MS.

Key Experimental Protocols

The following is a representative protocol synthesized from established literature. Researchers should adapt this based on their specific laboratory conditions and safety protocols.

Table 1: Reagents and Optimized Reaction Conditions
StepReactionKey ReagentsSolventTemp.Time (h)Approx. YieldReference
1BenzylationBenzyl chloride, K₂CO₃DMF100°C797%[1]
2NitrationHNO₃, H₂SO₄Chloroform0°C → RT669%[1]
3ReductionNa₂SEthanol79°C1.594%[1]
4CyclizationFormamidine acetateEthanol79°C685%[1]
5ChlorinationPOCl₃NeatReflux480%[1]
6AminationNH₃ in IsopropanolIsopropanolVariesVaries~70-85%[4]
Step-by-Step Methodology

Step 4: Synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (Cyclization)

  • Dissolve methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate (1.0 eq.) and formamidine acetate (1.4 eq.) in absolute ethanol.

  • Heat the mixture to reflux (approx. 79°C) and stir for 6 hours.

  • Monitor the reaction by TLC until the starting aminobenzoate is consumed.

  • Cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford the product[1].

Step 5 & 6: Synthesis of 7-(benzyloxy)-6-methoxyquinazolin-4-amine

  • Chlorination: Add 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one (1.0 eq.) to phosphorus oxychloride (POCl₃, ~10-15 vol. eq.). Heat the mixture to reflux and stir for 4 hours. Cool the mixture and remove excess POCl₃ under reduced pressure. Cautiously add the residue to crushed ice, which will cause the 4-chloro intermediate to precipitate. Filter, wash with water, and dry thoroughly[1].

  • Amination: Suspend the crude 7-(benzyloxy)-4-chloro-6-methoxyquinazoline in isopropanol saturated with ammonia in a sealed pressure vessel. Heat the mixture (e.g., to 80-100°C) for several hours, monitoring by TLC. Upon completion, cool the vessel, vent, and collect the precipitated product by filtration. Wash with cold isopropanol and dry to yield the final product.

Mechanism: SₙAr Amination of the Quinazoline Core

The final step proceeds via a Nucleophilic Aromatic Substitution (SₙAr) mechanism. The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack.

Caption: Mechanism for the final amination step.

References

  • Haghighijoo, Z., Eskandari, M., & Khabnadideh, S. (2017). Method Optimization for Synthesis of Trisubstitued Quinazoline Derivatives. Medical Research Archives, 5(5). [Link]

  • Liu, J., Yang, Y., & Li, L. (2017). Optimization of Synthesis Process of 4-Methylquinazoline. International Research Journal of Pure and Applied Chemistry, 14(3), 1-5. [Link]

  • Malinowski, Z. (2021). Optimization of Reaction Conditions for the Synthesis of Quinazolin-4(3H)-one. ResearchGate. [Link]

  • Khan, I., Ibrar, A., Zaib, S., & Ahmed, S. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • Pace, V. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. MDPI. [Link]

  • Barancelli, D. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Wang, M., et al. (2015). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. Atlantis Press. [Link]

  • Cacic, M., et al. (2007). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Molecules. [Link]

  • Pace, V. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. ResearchGate. [Link]

  • Al-dujaili, L. J., & Al-karawi, A. J. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry. [Link]

  • Kumar, S., et al. (2022). C−N Cross‐Coupling Reactions Under Mild Conditions Using Singlet Di‐Radical Nickel(II)‐Complexes as Catalyst: N‐Arylation and Quinazoline Synthesis. Chemistry – An Asian Journal. [Link]

  • AdooQ BioScience. 7-(Benzyloxy)-6-methoxyquinazolin-4(3H)-one. AdooQ BioScience. [Link]

  • Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. [Link]

  • Qi, F., et al. (2010). Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) as a Potent Multi-Acting HDAC, EGFR, and Her2 Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • Pace, V. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. [Link]

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Technical Support Center: Quinazoline Debenzylation Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Incomplete Debenzylation in Quinazoline Derivatives Ticket ID: QNZ-DBZ-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Quinazoline Challenge"

Debenzylation of quinazoline scaffolds is frequently complicated by the inherent basicity of the pyrimidine ring nitrogens (N1 and N3). Unlike simple phenols, quinazolines act as catalyst poisons in transition-metal-catalyzed hydrogenolysis. The nitrogen lone pairs coordinate strongly to the Palladium (Pd) surface, displacing the hydrogen and halting the catalytic cycle.

This guide addresses the three most common failure modes:

  • Catalyst Poisoning: Reaction stalls at <50% conversion.

  • Solubility Issues: Substrate precipitates before reacting.

  • Chemoselectivity Loss: Over-reduction of the quinazoline ring or dehalogenation.

Diagnostic Workflow

Before altering your protocol, use this decision tree to identify the correct troubleshooting path.

TroubleshootingFlow Start Start: Reaction Incomplete? CheckSolubility Is the substrate fully soluble? Start->CheckSolubility CheckHalogen Does the molecule contain Cl, Br, or I? CheckSolubility->CheckHalogen Yes Sol_Solubility Solubility Fix: Switch to AcOH or TFA solvent CheckSolubility->Sol_Solubility No CheckRing Is the Quinazoline ring being reduced? CheckHalogen->CheckRing No Sol_Acid Acid Method: TFA + Thioanisole (Avoids Pd entirely) CheckHalogen->Sol_Acid Yes (Prevent dehalogenation) Sol_Transfer Transfer Hydrogenation: Pd/C + Ammonium Formate CheckRing->Sol_Transfer Yes (Milder condition) Sol_Protonate Catalyst Activation: Spike with 1-2 eq. HCl or AcOH CheckRing->Sol_Protonate No (Reaction stalled)

Figure 1: Decision matrix for selecting the optimal debenzylation strategy based on substrate properties.

Troubleshooting Guide & FAQs

Issue 1: The reaction stalls despite fresh catalyst.

User Report: "I am using 10% Pd/C in Methanol under H2 (balloon). The reaction starts but stops at 40% conversion. Adding more catalyst doesn't help."

Root Cause: Nitrogen Coordination (Catalyst Poisoning). The quinazoline nitrogen lone pair competes with Hydrogen for active sites on the Palladium surface. Once the surface is saturated with the quinazoline, the catalytic cycle terminates.

Solution: Protonate the Nitrogen. By converting the basic pyridine-like nitrogen into a protonated ammonium species, you eliminate its ability to bind to the metal surface.

  • Protocol Adjustment: Add 1.0–2.0 equivalents of Acetic Acid (AcOH) or Hydrochloric Acid (HCl) to the reaction mixture.

  • Why it works: The protonated nitrogen (

    
    ) cannot coordinate to Pd(0), leaving the active sites free for 
    
    
    
    activation.
Issue 2: Incomplete reaction due to poor solubility.

User Report: "My benzylated quinazoline is like brick dust. It won't dissolve in MeOH or EtOH, so the hydrogenation is incredibly slow."

Root Cause: Heterogeneous Kinetics. Hydrogenolysis is a surface reaction. If the substrate is solid, it cannot reach the catalyst surface effectively.

Solution: Reactive Solvents. Switch from alcohols to solvents that can solubilize the quinazoline and facilitate the reaction.

  • Recommendation: Use Glacial Acetic Acid or Formic Acid as the reaction solvent.

  • Benefit: These act as both the solvent and the proton source (preventing poisoning).

  • Warning: Ensure your protecting group is stable to acid; however, benzyl ethers are generally stable in AcOH at room temperature.

Issue 3: I see "Purple Sludge" when using Lewis Acids (BBr3/TFA).

User Report: "I tried avoiding Pd by using TFA or BBr3. The benzyl group came off, but the reaction turned black/purple and yield is low."

Root Cause: Benzyl Cation Polymerization. Acid-mediated cleavage generates a reactive benzyl carbocation (


). Without a scavenger, this cation attacks the electron-rich quinazoline rings of other product molecules (Friedel-Crafts alkylation), creating polymers (purple/black tars).

Solution: Cation Scavengers. You must add a "sacrificial" nucleophile to trap the benzyl cation immediately upon generation.

  • Protocol Adjustment: Add Thioanisole (10-20 equivalents) or Pentamethylbenzene .

  • Mechanism: The scavenger reacts with the benzyl cation faster than the quinazoline does, forming a non-reactive byproduct (e.g., benzyl methyl sulfide).

Comparative Data: Method Selection

FeatureH2 + Pd/C (Neutral) Transfer Hydrogenation Acidolysis (TFA)
Reagent H2 gas, MeOHAmmonium Formate, Pd/CTFA, Thioanisole
Reaction Rate Slow (often stalls)Fast (15-60 mins) Medium (1-4 hours)
Solubility PoorGood (if warm)Excellent
Halogen Tolerance Low (Dehalogenation risk)MediumHigh
Side Reactions N-poisoningMinimalPolymerization (if no scavenger)
Recommendation Avoid for QuinazolinesPrimary Choice Secondary Choice

Validated Protocols

Protocol A: Catalytic Transfer Hydrogenation (The "Gold Standard")

Best for: Standard quinazolines, preventing over-reduction, and avoiding gas cylinders.

  • Dissolve: Suspend 1.0 mmol of the benzylated quinazoline in Methanol (10 mL) .

    • Note: If insoluble, add THF or warm to 40°C.

  • Add Hydrogen Source: Add Ammonium Formate (5.0–10.0 mmol, 5-10 eq).

    • Why: Ammonium formate decomposes on Pd to release active H2 and NH3/CO2 in situ.

  • Catalyst: Add 10% Pd/C (10 wt% relative to substrate) under an inert atmosphere (Argon/N2).

  • Reaction: Heat to Reflux (65°C) for 30–60 minutes.

    • Observation: Evolution of gas (CO2) indicates the reaction is working.

  • Workup: Filter hot through Celite to remove Pd. Evaporate solvent.

  • Purification: The residue contains ammonium salts. Wash with water or sublime the salts.

Protocol B: Acid-Mediated Cleavage (The "Scavenger" Method)

Best for: Halogenated quinazolines (Cl, Br, I) where Pd would strip the halogen.

  • Prepare Cocktail: Create a mixture of TFA (90%) and Thioanisole (10%) .

  • Reaction: Dissolve the substrate in the cocktail (5 mL per 100 mg substrate).

  • Conditions: Stir at Room Temperature for 2–4 hours.

    • Note: If the benzyl group is electron-poor (e.g., nitrobenzyl), heating to 50°C may be required.

  • Precipitation: Pour the reaction mixture slowly into cold Diethyl Ether or Hexane .

  • Collection: The debenzylated product usually precipitates as a TFA salt. Filter and wash with ether to remove the thioanisole-benzyl byproduct.

Mechanistic Visualization

The following diagram illustrates why standard hydrogenation fails (Poisoning) and how Transfer Hydrogenation circumvents it.

Mechanism cluster_fail Failure Mode: Catalyst Poisoning cluster_success Success Mode: Transfer Hydrogenation Pd_Surface Pd Surface Quin_N Quinazoline (Lone Pair) Quin_N->Pd_Surface Strong Coordination (Blocks Sites) H2_Gas H2 Gas H2_Gas->Pd_Surface Blocked Access Pd_Active Pd Surface Quin_Prot Quinazoline (Protonated) Pd_Active->Quin_Prot H-Transfer AmForm Ammonium Formate AmForm->Pd_Active Decomposes to H-Pd + CO2 Quin_Prot->Pd_Active Repelled (No Poisoning)

Figure 2: Mechanistic comparison between direct poisoning (left) and successful transfer hydrogenation (right).

References

  • Ram, S., & Ehrenkaufer, R. E. (1988). Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions.[1] Synthesis, 1988(02), 91–95.

  • Kiso, Y., et al. (1980). Deprotection of O-benzyl groups using trifluoroacetic acid-thioanisole-trifluoromethanesulfonic acid. Chemical and Pharmaceutical Bulletin, 28(2), 673-676.

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text on Catalyst Poisoning by Nitrogen Heterocycles).
  • Pande, C. S., & Nair, M. (1982). Ammonium formate: An efficient hydrogen donor for the catalytic hydrogenolysis of benzyl protecting groups. Tetrahedron Letters, 23(32), 3223.

Sources

Technical Guide: Optimization of Quinazoline Chlorination and Amination

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4-anilinoquinazoline scaffold is the structural backbone of several blockbuster EGFR tyrosine kinase inhibitors, including Gefitinib , Erlotinib , and Lapatinib .[1] The synthesis of these molecules hinges on two critical transformations:

  • Chlorination: Conversion of quinazolin-4(3H)-one to 4-chloroquinazoline.

  • Amination (SNAr): Displacement of the chloride by an aniline derivative.

While theoretically simple, these steps are plagued by specific side reactions—primarily hydrolysis (reversion to starting material) and dimerization —that degrade yield and complicate purification. This guide provides a mechanistic troubleshooting framework to eliminate these impurities at the source.

Module 1: The Chlorination Phase (Troubleshooting)

The transformation of the tautomeric amide (quinazolinone) to the chloro-heterocycle is an equilibrium-sensitive process. The most common failure mode is incomplete conversion or the formation of "pseudodimers."

The Mechanism & Failure Points

We utilize the Vilsmeier-Haack mechanism (POCl3 + DMF) to lower the activation energy.

  • The Trap: If the Vilsmeier reagent is not formed before it encounters the substrate, or if the temperature ramp is too slow, the activated phosphorylated intermediate can be attacked by unreacted quinazolinone, forming a dimer (linked via an oxygen bridge or N-C bond).

Diagram: Chlorination Pathways & Dimer Formation

ChlorinationPathways cluster_inputs Reagents POCl3 POCl3 Vilsmeier Vilsmeier Reagent (Chloroiminium) POCl3->Vilsmeier Activation DMF DMF (Catalyst) DMF->Vilsmeier Q_One Quinazolin-4(3H)-one (Starting Material) Activated Activated Phosphate Intermediate Q_One->Activated Attack by Vilsmeier Dimer Pseudodimer Impurity (Major Side Product) Q_One->Dimer Product 4-Chloroquinazoline (Target) Activated->Product Cl- Attack (High Temp) Activated->Dimer Attack by unreacted Q_One (Low Temp/Stalling)

Figure 1: The kinetic competition between successful chlorination and dimer formation. Stalling at the intermediate stage allows unreacted starting material to attack the activated species.

Troubleshooting Table: Chlorination
IssueObservationRoot CauseCorrective Action
Incomplete Conversion LCMS shows Starting Material (SM) remaining despite excess POCl3.Aged POCl3 : Phosphoric acid impurities deactivate the Vilsmeier reagent.Distill POCl3 prior to use. Ensure the solution turns clear (homogenous) before stopping heat.
Dimer Formation Insoluble solid precipitates during reaction; low yield.Stoichiometry Mismatch : Localized excess of SM vs. Activated Intermediate.Pre-form the Vilsmeier reagent (POCl3 + DMF) at 0°C for 30 min before adding the quinazolinone.
Hydrolysis on Workup Product reverts to SM during quenching.Exothermic Hydrolysis : Quenching POCl3 generates HCl and heat, accelerating hydrolysis.Quench into Toluene/Ice or use a biphasic quench. Keep T < 10°C. Alternatively, quench into n-Butanol to form the ether intermediate (stable).

Module 2: The Amination Phase (SNAr)

The reaction of 4-chloroquinazoline with an aniline is a Nucleophilic Aromatic Substitution (SNAr).[2] The primary enemy here is water . The 4-chloro position is highly electrophilic; water competes effectively with the aniline, regenerating the quinazolinone.

Critical Decision: Acidic vs. Basic Conditions

Contrary to standard SNAr intuition, acidic catalysis is often superior for quinazolines.

  • Basic Conditions (TEA/DIPEA): Neutralizes the byproduct HCl. Risk:[3] If the solvent is wet, hydroxide/water is a better nucleophile than the bulky aniline.

  • Acidic Conditions (iPrOH + cat. HCl): Protonates the N1-nitrogen, making the C4-position more electrophilic. The product precipitates as the HCl salt, driving the equilibrium and protecting the product from further side reactions.

Diagram: Amination Decision Tree

AminationLogic Start 4-Chloroquinazoline Solvent Solvent Choice: Isopropanol (IPA) Start->Solvent Decision Condition Selection Solvent->Decision Path_Base Basic (TEA/DIPEA) Decision->Path_Base Standard S_NAr Path_Acid Acidic (cat. HCl) Decision->Path_Acid Preferred Process Risk_Base Risk: Hydrolysis by trace H2O Path_Base->Risk_Base Benefit_Acid Benefit: Protonation increases electrophilicity (N1-H+) Path_Acid->Benefit_Acid Product_Salt Product Precipitates as HCl Salt Benefit_Acid->Product_Salt

Figure 2: Process selection for Amination. Acidic conditions in isopropanol are preferred to drive precipitation and minimize hydrolysis.

Module 3: Robust Experimental Protocol

This protocol is designed to be self-validating . It includes checkpoints to ensure intermediate stability.

Step 1: Chlorination (Vilsmeier Method)
  • Setup: Flame-dry a round-bottom flask under Argon.

  • Activation: Add POCl3 (5.0 equiv) . Cool to 0°C. Dropwise add DMF (0.1 equiv) . Stir 30 mins. Checkpoint: Solution should be slightly yellow/viscous.

  • Reaction: Add Quinazolinone (1.0 equiv) in one portion.

  • Heating: Warm to RT, then reflux (90–100°C) for 3–5 hours.

  • Monitoring: Aliquot 10µL into anhydrous MeOH. Analyze via LCMS.

    • Note: You will see the Methyl Ether peak (displacement of Cl by MeOH). If you see Quinazolinone, reaction is incomplete.

  • Workup: Evaporate excess POCl3 under reduced pressure (rotary evaporator with base trap). Redissolve residue in DCM. Pour slowly onto crushed ice/NaHCO3. Separate organic layer immediately.

Step 2: Amination (The "Salt" Method)
  • Solvent: Suspend the crude 4-chloroquinazoline in Isopropanol (IPA) (10 mL/g).

  • Reagent: Add Aniline (1.1 equiv) .

  • Catalyst: Add 4M HCl in Dioxane (0.1 equiv) or simply rely on the HCl generated in situ if the aniline is nucleophilic enough.

  • Reaction: Heat to 80°C.

  • Precipitation: The product usually precipitates as a yellow/off-white solid within 1–2 hours.

  • Isolation: Cool to RT. Filter the solid.[4] Wash with cold IPA and Et2O.

    • Why this works: The product is removed from the reaction matrix, preventing decomposition.

Module 4: Frequently Asked Questions (FAQs)

Q: My chlorination reaction turned into a black tar. What happened? A: This is likely polymerization caused by overheating or lack of solvent. If using neat POCl3, ensure adequate stirring. If the substrate is electron-rich, the exotherm can be severe. Fix: Use Toluene or DCE as a co-solvent to act as a heat sink.

Q: I see a "dimer" peak at [2M-36] in mass spec. How do I remove it? A: This is the ether-linked dimer (Quinazoline-O-Quinazoline). It is very difficult to separate chromatographically. Prevention is key: Ensure your POCl3 is fresh and you use the pre-activation method described in Module 3.

Q: Can I use Thionyl Chloride (SOCl2) instead of POCl3? A: Yes, but SOCl2 requires a stronger catalyst (DMF is essential) and often higher temperatures. POCl3 is generally preferred because the byproduct (phosphoric acid derivatives) is easier to manage than the gaseous SO2/HCl evolution on a small scale, although SOCl2 is easier to strip off.

Q: Why do I get the 2-amino isomer instead of the 4-amino? A: This is rare for 4-chloroquinazolines unless there is a very good leaving group at the 2-position (like a fluoro or nitro group). In standard 4-chloroquinazoline, the 4-position is significantly more electrophilic due to the N3-nitrogen lone pair effect. If you see 2-substitution, check your starting material purity.

References

  • Ballard, S. A., et al. (2011). Process Development of a Potent EGFR Inhibitor.[2][5] Organic Process Research & Development. (Discusses the critical role of Vilsmeier intermediates in quinazoline chlorination).

  • Chandregowda, V., et al. (2009). Synthesis of Gefitinib: An Improved Process. Synthetic Communications.[5] (Details the acidic amination conditions in isopropanol).

  • AstraZeneca Patents (WO9633980). Quinazoline derivatives as anti-cancer agents. (The foundational patent describing the chlorination/amination sequence).

  • Li, J., et al. (2019). Mechanistic Insights into the Chlorination of N-Heterocycles. Journal of Organic Chemistry. (Elucidates the kinetics of dimer formation).

Sources

Optimization of catalytic hydrogenation for benzyl group removal

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic Hydrogenation & Debenzylation Status: Online | Agent: Senior Application Scientist (Ph.D.)

Welcome to the Hydrogenation Optimization Hub.

You are likely here because your debenzylation has stalled, your halogen fell off, or you are concerned about the pyrophoric nature of your catalyst. Do not treat hydrogenation as a "black box." It is a surface-mediated phenomenon governed by adsorption isotherms , mass transfer , and site availability .

Below are the Master Protocols designed to troubleshoot and optimize your specific scenario.

Module 1: The Reaction Stalled. Now What?

Issue: Reaction stops at 30-60% conversion. Adding more catalyst doesn't help. Diagnosis: This is rarely "bad catalyst." It is usually Surface Poisoning or Mass Transfer Limitation .

The Troubleshooting Protocol (Self-Validating)

Do not simply turn up the heat (which promotes side reactions). Follow this logic gate:

  • The Agitation Check:

    • Test: Is your vortex pulling gas down to the impeller/stir bar?

    • Why:

      
       is sparingly soluble in organic solvents. The reaction happens on the metal surface, not in the bulk liquid. If the gas-liquid mass transfer coefficient (
      
      
      
      ) is low, the reaction starves.
    • Fix: Switch from a magnetic bar to an overhead stirrer with a gas-entrainment impeller if volume >100 mL.

  • The Poison Test:

    • Test: Filter a small aliquot. Add fresh catalyst and fresh solvent. Does it restart?

    • Result A (Yes): Your substrate or byproduct is poisoning the catalyst (N, S, or P lone pairs binding to Pd).

    • Result B (No): Your catalyst was fine; the system is thermodynamically limited or solubility limited.

  • Solvent Optimization (The Hierarchy of Rates):

    • Solvent choice dictates

      
       solubility and catalyst surface interaction.
      
    • Rule of Thumb:AcOH >> THF > EtOH > MeOH > Toluene .[1]

    • Action: If stalling in MeOH, add 10% Acetic Acid (AcOH). This protonates amine byproducts (preventing poisoning) and cleans the Pd surface.

Visualization: Stalling Diagnostic Logic

StallingLogic start Reaction Stalled agitation Check Agitation (Vortex?) start->agitation transfer Mass Transfer Issue Increase RPM / Baffles agitation->transfer No Vortex poison_check Filter & Add Fresh Cat agitation->poison_check Good Vortex poison_confirmed Poisoning Confirmed Switch to Pearlman's or Add Acid poison_check->poison_confirmed Restarts solubility Solubility/Thermodynamics Change Solvent (AcOH) Increase Pressure poison_check->solubility Stalls Again

Caption: Logic flow to distinguish between mass transfer limitations and catalyst poisoning.

Module 2: Selectivity (Saving the Halogen)

Issue: You need to remove a Benzyl group (Bn) but keep a Chlorine/Bromine atom. The Conflict: Carbon-Halogen (C-X) bonds are often weaker or kinetically more accessible than C-O (benzyl) bonds on standard Pd/C.

The Chemoselectivity Strategy

You must alter the electronic environment of the catalyst surface.

VariableStandard Condition (Promotes Dehalogenation)Optimized Condition (Saves Halogen)
Catalyst Standard 10% Pd/C (fully reduced)5% Pd/C (Unreduced/Edge-coated) or Sulfided Pd/C
Additive NoneDiphenylsulfide (0.5 eq) or EDA (Poisons high-energy sites)
Solvent MeOH / EtOHEtOAc or Toluene (Non-polar solvents suppress C-X cleavage)
Base

/

None (Acidity protects halogens; bases promote oxidative addition into C-X)

Expert Insight: Dehalogenation is often accelerated by basic conditions because the resulting HX acid must be neutralized to drive the equilibrium. By running under acidic conditions (e.g., HBr or AcOH), you suppress the ionization of the C-X bond.

  • Protocol: If you observe 10% de-chlorination, switch to sulfided platinum on carbon (Pt(S)/C) or add 0.1 eq of 2,2'-bipyridine to poison the highly active sites responsible for C-X cleavage.

Module 3: N-Debenzylation (The "Stubborn" Bond)

Issue: O-Benzyl groups fly off, but N-Benzyl groups remain untouched. Mechanism: The C-N bond is significantly stronger than the C-O bond. Furthermore, the free amine product binds to Pd, self-poisoning the reaction.

The "Pearlman" Protocol

Standard Pd/C is often insufficient for N-debenzylation. You need Pearlman’s Catalyst (


).[2]
  • The Mechanism:

    
     is a precursor. It reduces in situ to form highly dispersed Pd(0) nanoclusters. The "OH" functionality aids in keeping the surface polar and hydrated.
    
  • The Critical Additive: You MUST trap the amine product.

    • Reaction:

      
      
      
    • Problem:

      
       binds to Pd.
      
    • Solution: Run in MeOH + 1.1 eq HCl or Glacial Acetic Acid . This converts

      
      . The charged ammonium species has zero affinity for the Pd surface, leaving active sites free for the next turnover.
      

Module 4: Safety & Filtration (The "Don't Burn the Lab" Guide)

Issue: Handling pyrophoric catalysts safely. Risk: Dry Pd/C saturated with hydrogen is a fire starter.[3][4] It reacts instantly with oxygen to ignite methanol vapors.

The "Wet Cake" Workflow

Never let the catalyst dry out.[5]

  • Inerting: Before adding catalyst to the reactor, purge the vessel with

    
     or Ar.[6] Do not  pour dry catalyst through the open air into a solvent containing hydrogen.[3]
    
    • Best Practice: Make a slurry of Pd/C in water or toluene (non-flammable) and funnel that slurry into your reaction solvent.

  • Filtration (The Danger Zone):

    • Use a sintered glass funnel with a Celite pad.

    • Keep it Wet: As you filter the reaction mixture, add water before the solvent level hits the catalyst bed.[5]

    • Disposal: Transfer the wet filter cake immediately into a waste container filled with water.

Visualization: Safety Decision Tree

SafetyProtocol start Filtration Step inert Purge Funnel with N2 start->inert filter Filter Reaction Mix inert->filter check Is Cake Exposed? filter->check danger STOP! Fire Risk check->danger Yes (Dry) safe Add Water Immediately check->safe No (Wet) danger->safe Re-wet disposal Submerge in Water Waste safe->disposal

Caption: Critical safety workflow for handling pyrophoric hydrogenation catalysts.

References

  • Greene's Protective Groups in Organic Synthesis . (Classic text for deprotection conditions). Wiley Online Library.

  • Optimization of Reductive Debenzylation . (Detailed kinetics and solvent effects). Organic Process Research & Development.

  • Selective Hydrogenolysis of Benzyl Groups in Presence of Halogens . (Strategy for preventing dehalogenation). North American Catalysis Society.

  • Handling Guidelines for Palladium on Carbon . (Safety protocols for pyrophoric catalysts). Stanford University EHS.

  • Pearlman's Catalyst for N-Debenzylation . (Mechanism and application of Pd(OH)2). Semantic Scholar.

Sources

Technical Support Center: Quinazoline Purification & Solid State Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: 3 (Senior Scientific Support) | Topic: Sticky Precipitates & Oiling Out

Welcome to the Quinazoline Purification Hub

User Issue: "My quinazoline product crashed out as a sticky gum/oil instead of a solid. Filtration is impossible, and yield is trapped in the amorphous phase."

Executive Summary: Quinazoline derivatives are notorious for "oiling out" (Liquid-Liquid Phase Separation or LLPS) due to their high lipophilicity, rigid planar structure, and tendency to trap solvents via


-

stacking. This guide moves beyond standard textbook recrystallization to address the specific kinetic and thermodynamic barriers preventing your product from forming a stable crystal lattice.
Module 1: The "Oiling Out" Phenomenon (Troubleshooting)

Q: Why did my reaction mixture turn into a biphasic oil instead of a powder?

A: You have likely hit the "Metastable Zone" width limit. Oiling out occurs when the temperature of the solution drops below the liquid-liquid phase separation (LLPS) boundary before it crosses the solubility curve for crystallization.

  • Mechanistic Cause: The energy barrier to form a crystal nucleus is higher than the energy required to separate into a solute-rich oil phase. This is often exacerbated by impurities which depress the melting point of your solid below the boiling point of your solvent.

  • Immediate Diagnostic: If you see oil droplets, do not cool further . Cooling locks the oil into a glass/gum.

Q: Can I just filter the gum?

A: No. Filtering a gum will clog the frit immediately. The gum is rich in impurities and solvent. You must force a phase transition from Amorphous


 Crystalline.
Module 2: Rescue Protocols for Sticky Precipitates

Protocol A: The "Sonication-Trituration" Rescue Best for: Crude reaction mixtures that formed a gum upon rotary evaporation.

Theory: Trituration works by preferentially dissolving surface impurities (which act as "glue") while leaving the product insoluble. Sonication provides the mechanical energy to disrupt the amorphous surface area, inducing nucleation.

ParameterSpecification
Primary Solvent Diethyl Ether (

) or Methyl tert-butyl ether (MTBE)
Anti-Solvent Pentane or Hexanes
Temperature

to Room Temperature
Agitation Ultrasonic Bath (High Frequency)

Step-by-Step:

  • Decant: If the gum is settled, decant the supernatant mother liquor.

  • Solvent Addition: Add a minimal amount of

    
     or MTBE (just enough to cover the gum).
    
  • Sonication: Place the flask in an ultrasonic bath. Sonicate for 5-10 minutes.

    • Observation: The clear oil should turn opaque/cloudy. This indicates micro-crystallization.

  • Anti-Solvent: Dropwise, add Pentane while swirling.

  • Mechanical Stress: If the gum persists, use a glass rod to scratch the side of the flask under the solvent level. This creates nucleation sites.

  • Filtration: Once a free-flowing powder forms, filter immediately on a sintered glass frit.

Protocol B: The "Re-Heat and Seed" (Ostwald Ripening) Best for: Recrystallizations that oiled out upon cooling.

Theory: You must re-dissolve the oil to reset the supersaturation, then seed the solution in the metastable zone to bypass LLPS.

  • Reheat: Heat the mixture until the oil phase re-dissolves completely into a clear solution.

  • Equilibrate: Cool slowly to a temperature just above where the oiling out occurred previously.

  • Seed: Add a tiny crystal of pure product (if available) or a structurally similar quinazoline.

  • Slow Cool: Wrap the flask in cotton/foil to cool at a rate of

    
    /minute.
    
    • Why: Fast cooling spikes supersaturation, forcing the system back into LLPS. Slow cooling favors crystal growth on the seed.

Module 3: Solvent System Selection Logic

Q: Which solvent system should I use for Quinazolines?

A: Avoid Benzene; Optimize for Polarity. Historically, Benzene/Hexane was the gold standard, but it is toxic. Modern alternatives rely on matching the polar nitrogen core of the quinazoline while rejecting the lipophilic substituents.

Recommended Systems:

SystemRatio (v/v)ApplicationNote
Toluene / Heptane 1:3 to 1:5General RecrystallizationHigh boiling point allows for good dissolution of rigid quinazolines.
IPA / Water 9:1 to 5:1Polar DerivativesExcellent for removing inorganic salts or polar byproducts.
DCM / Hexane Solvent SwapHeat SensitiveDissolve in DCM, add Hexane, evaporate DCM slowly on Rotavap (Solvent Exchange).
Acetone / Water Variable"Crash" MethodDissolve in warm acetone; add water until turbid; cool.
Module 4: Visualizing the Workflow

Figure 1: Decision Matrix for Oiling Out Caption: Logical flow for handling Liquid-Liquid Phase Separation (LLPS) during quinazoline purification.

Quinazoline_Rescue Start Precipitate State State_Gum Sticky Gum / Oil Start->State_Gum State_Solid Amorphous Solid Start->State_Solid Action_Reheat Re-Heat to Clear Solution State_Gum->Action_Reheat LLPS Detected Action_Triturate Trituration Protocol (Ether/Pentane + Sonication) State_Solid->Action_Triturate Trapped Impurities Result_Powder Crystalline Powder (Filterable) Action_Triturate->Result_Powder Check_Seed Seed Crystals Available? Action_Reheat->Check_Seed Path_Seed Add Seed @ Metastable Zone Cool Rate < 1°C/min Check_Seed->Path_Seed Yes Path_NoSeed Scratch Glass / Sonication Induce Nucleation Check_Seed->Path_NoSeed No Path_Seed->Result_Powder Path_NoSeed->Result_Powder

Figure 2: Solvent Selection Logic Caption: Selection strategy based on impurity profile and quinazoline substitution.

Solvent_Logic Input Impurity Type Imp_Polar Polar/Salts (Inorganic) Input->Imp_Polar Imp_NonPolar Grease/Oils (Byproducts) Input->Imp_NonPolar Imp_Similar Structural Isomers Input->Imp_Similar Solv_Aq IPA / Water or EtOH / Water Imp_Polar->Solv_Aq Wash out salts Solv_Hydro Toluene / Heptane or EtOAc / Hexane Imp_NonPolar->Solv_Hydro Keep grease in liquor Solv_Slow Slow Evaporation (DCM / MeOH) Imp_Similar->Solv_Slow Thermodynamic Control

Module 5: Advanced FAQs

Q: My product is pure by TLC but still sticky. Why? A: You likely have residual high-boiling solvents (DMF, DMSO) or trace oligomers trapped in the lattice.

  • Fix: Dissolve the gum in Ethyl Acetate and wash 3x with water (to remove DMF/DMSO) and 1x with Brine. Dry over

    
    , then attempt the Trituration Protocol (Module 2).
    

Q: Can I use chromatography instead? A: Yes, but quinazolines often "streak" on silica due to their basic nitrogen interacting with acidic silanols.

  • Fix: Add 1% Triethylamine (TEA) or 1%

    
     to your eluent (e.g., DCM:MeOH:NH4OH 95:4:1). This neutralizes the silica and sharpens the bands.
    
References
  • Mettler Toledo. "Oiling Out in Crystallization." Particle System Characterization Guide. (Explains the thermodynamics of LLPS and the importance of the metastable zone).

  • BenchChem. "Protocol for the synthesis of 4-(Quinazolin-2-yl)phenol."[1] Technical Application Notes. (Provides standard workup procedures for quinazoline derivatives including precipitation handling).

  • National Institutes of Health (PMC). "Convergent micro-wave assisted synthesis of quinazolinone... using bio-sourced solvent." RSC Advances. (Discusses trituration and solvent selection for quinazolinone precursors).

  • Organic Chemistry Portal. "Quinazoline Synthesis." (General synthetic routes and purification contexts).

Sources

Overcoming low reaction rates in 4-position amination of quinazolines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Low Reaction Rates in C4-Amination of Quinazolines

Executive Overview

The C4-position of the quinazoline scaffold is highly electrophilic due to the


-nitrogen effect, making nucleophilic aromatic substitution (SNAr) the traditional route for amination[1]. However, researchers frequently encounter stalled reaction rates, poor yields, or unwanted hydrolysis when attempting to couple electron-deficient anilines or sterically hindered secondary amines[2]. As a Senior Application Scientist, I have structured this troubleshooting guide to move beyond empirical guessing. By understanding the thermodynamic and kinetic barriers of Meisenheimer complex formation, you can rationally select between acid-catalyzed SNAr and transition-metal-catalyzed cross-coupling to ensure robust, reproducible aminations.

Diagnostic Decision Matrix

DiagnosticMatrix Start Substrate: 4-Chloroquinazoline Analyze Analyze Amine Sterics & Electronics Start->Analyze Rich Electron-Rich / Primary Aliphatic Analyze->Rich Poor Electron-Deficient / Anilines Analyze->Poor Bulky Sterically Hindered / Secondary Cyclic Analyze->Bulky SNArBase Standard SNAr (Base/Neutral, 60°C) Rich->SNArBase SNArAcid Acid-Catalyzed SNAr (Cat. HCl, 80°C) Poor->SNArAcid PdCat Buchwald-Hartwig (Pd precatalyst, 100°C) Bulky->PdCat

Diagnostic workflow for selecting 4-chloroquinazoline amination conditions.

Mechanistic Troubleshooting & FAQs

Q1: Why is the SNAr of 4-chloroquinazoline sluggish with electron-deficient anilines, and how can I accelerate it? Causality: The rate-determining step in SNAr is the nucleophilic attack required to form the Meisenheimer complex[1]. Electron-withdrawing groups on the aniline reduce its HOMO energy, drastically decreasing its nucleophilicity. Under neutral conditions, the activation energy barrier becomes insurmountable at standard temperatures. Validated Solution: Implement acid catalysis. Adding a catalytic amount of HCl (0.1 equivalents) protonates the N1/N3 nitrogens of the quinazoline ring[3]. This significantly lowers the LUMO energy of the C4 carbon, increasing its electrophilicity and accelerating the reaction without requiring harsh heating that degrades the substrate[3].

Q2: When coupling sterically hindered or secondary amines (e.g., aminopyrazoles), I observe low conversion or incorrect regioselectivity. What is the optimal approach? Causality: SNAr is highly sensitive to steric clash. When using ambidentate nucleophiles like 3-amino-1H-pyrazoles, standard SNAr will exclusively favor the less hindered primary amine, leaving the secondary cyclic amine unreacted[4]. Validated Solution: Switch the mechanistic paradigm from SNAr to a Buchwald-Hartwig cross-coupling[4]. Utilizing a


 precatalyst with a wide-bite-angle bidentate ligand like Xantphos and a mild base (

) bypasses the Meisenheimer complex entirely[4]. The oxidative addition/reductive elimination cycle is less sensitive to nucleophile sterics and selectively couples the more electron-rich secondary cyclic amine[4].

Q3: My reaction mixture contains a significant amount of quinazolin-4(3H)-one. How do I prevent this hydrolysis side reaction? Causality: The C4-Cl bond is exceptionally activated. In the presence of excess acid (>0.5 equivalents) and protic solvents (water, ethanol) at elevated temperatures, the solvent acts as a competitive nucleophile, leading to rapid solvolysis/hydrolysis into the thermodynamically stable quinazolin-4(3H)-one[3][5]. Validated Solution: Strictly limit acid promoters to 0.1 equivalents[3]. Alternatively, shift to aprotic polar solvents (e.g., THF, 1,4-dioxane) and utilize microwave irradiation to rapidly drive the amination to completion (often <30 minutes), effectively closing the kinetic window for hydrolysis[2].

Mechanistic Divergence

MechanisticPathway SM 4-Chloroquinazoline Activated Protonated Intermediate (Activated C4) SM->Activated Cat. HCl MC Meisenheimer Complex Activated->MC Fast Attack Byproduct Quinazolin-4(3H)-one (Hydrolysis Byproduct) Activated->Byproduct Solvolysis (Excess Acid) Amine + Ar-NH2 (Target Nucleophile) Amine->MC Solvent + H2O / ROH (Solvent Nucleophile) Solvent->Byproduct Product 4-Aminoquinazoline (Target Product) MC->Product -HCl

Mechanistic divergence in acid-catalyzed SNAr: Target amination vs. solvolysis.

Empirical Data & Condition Selection

Amine ClassRecommended MethodologyCatalyst / PromoterOptimal SolventTemp / TimeExpected YieldPrimary Risk / Byproduct
Electron-Rich Primary Standard SNArNone or

THF or EtOH60°C, 2–4 h80–95%Trace Hydrolysis
Electron-Deficient Aniline Acid-Catalyzed SNAr0.1 eq. HCli-PrOH or

80°C, 4–6 h70–85%Quinazolin-4(3H)-one[3]
Sterically Hindered Secondary Buchwald-Hartwig

, Xantphos
1,4-Dioxane100°C, 8–12 h75–90%Dehalogenation[4]

Self-Validating Experimental Protocols

Protocol A: Acid-Catalyzed SNAr (For Electron-Deficient Anilines)

Self-Validation Mechanism: This protocol relies on a visual colorimetric shift and precise TLC tracking to confirm Meisenheimer complex formation and product precipitation.

  • Initiation: In an oven-dried flask, dissolve 4-chloroquinazoline (1.0 eq) in anhydrous i-PrOH (0.2 M).

    • In-Process Control (IPC): The solution should be clear and colorless to pale yellow.

  • Activation: Add the electron-deficient aniline (1.2 eq) followed dropwise by 0.1 eq of concentrated HCl (or 4M HCl in dioxane).

    • IPC: An immediate slight deepening of the solution color (often to a deeper yellow/orange) confirms the protonation of the quinazoline ring and initiation of the activated complex.

  • Propagation: Heat the mixture to 80°C under nitrogen. Monitor via TLC (Hexanes/EtOAc 7:3) every 2 hours.

    • IPC: The starting material (high Rf, UV active) will deplete, while a new lower-Rf spot (often exhibiting strong blue fluorescence under 254 nm UV) appears.

  • Termination & Isolation: Once starting material is consumed, cool to room temperature. Quench with saturated aqueous

    
    .
    
    • IPC: Effervescence confirms neutralization of the acid. The 4-aminoquinazoline product, now in its free base form, will precipitate out of solution. Filter and wash with cold water to obtain the pure product.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination (For Hindered Secondary Amines)

Self-Validation Mechanism: The physical state of the inorganic base and the color progression of the palladium species serve as intrinsic process controls.

  • Catalyst Activation: In a Schlenk flask, combine

    
     (0.02 eq) and Xantphos (0.06 eq) in anhydrous, degassed 1,4-dioxane. Stir at room temperature for 15 minutes.
    
    • IPC: The solution transitions from a deep purple/red (dba complex) to a dark orange/brown, indicating the successful formation of the active Pd(0)-Xantphos species.

  • Substrate Addition: Add 4-chloroquinazoline (1.0 eq), the hindered amine (1.2 eq), and finely powdered anhydrous

    
     (2.0 eq).
    
    • IPC: A heterogeneous suspension forms.

  • Coupling: Heat to 100°C under a rigorous nitrogen atmosphere for 8-12 hours.

    • IPC: As the reaction proceeds, the texture of the suspended solids will change from a fine powder (

      
      ) to a denser, crystalline salt (NaCl byproduct).
      
  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate and purify via flash chromatography.

References

  • Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate.1

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.2

  • Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. ACS Publications.4

  • Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. ACS Omega.3

  • Troubleshooting common side reactions in quinazoline synthesis. Benchchem.5

Sources

Controlling moisture sensitivity in quinazoline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Moisture Sensitivity in Quinazoline Synthesis
Executive Summary

Status: Active Severity: Critical (Yield-Determining) Target Intermediates: 4-Chloroquinazolines, Imidoyl Chlorides.

Moisture is the primary failure mode in the conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines (the "activation" step). Water introduces two catastrophic vectors:

  • Reagent Destruction: Hydrolysis of

    
     generates phosphoric acid (
    
    
    
    ) and HCl, terminating the Vilsmeier-Haack-type activation cycle.
  • Product Reversion: The 4-chloroquinazoline intermediate is highly electrophilic. In the presence of atmospheric moisture or aqueous workup, it rapidly hydrolyzes back to the thermodynamically stable (and useless) quinazolinone starting material.

This guide provides field-proven protocols to isolate and manipulate these labile intermediates.

Module 1: The "Dry-Seal" Chlorination Protocol

Issue: "My reaction stalls at 50% conversion," or "I see a violent exotherm upon reagent addition." Diagnosis: Premature hydrolysis of


 or "Pseudodimer" formation due to uncontrolled temperature/acidity profiles.
The Mechanism of Failure

The reaction relies on the formation of a highly reactive chlorophosphonium intermediate. Water intercepts this pathway, creating unreactive phosphate species and releasing heat.

POCl3_Failure_Mechanism Start Quinazolin-4(3H)-one Active O-Phosphorylated Intermediate Start->Active + POCl3 / Base POCl3 POCl3 (Reagent) Waste H3PO4 + HCl (Dead End) POCl3->Waste + H2O (Violent Exotherm) Active->Start + H2O Product 4-Chloroquinazoline Active->Product Cl- Attack (High Temp) Revert Hydrolysis (Reversion) Product->Revert + H2O (Workup) Water H2O (Contaminant) Revert->Start

Figure 1: The "Moisture Trap" in Quinazoline Activation. Red paths indicate failure modes caused by water.

Corrective Protocol: Staged Temperature Activation

Do not simply reflux. Use this staged approach to maximize conversion and safety.

  • Drying: Dry the quinazolinone starting material in a vacuum oven (

    
    C, 4h) to remove lattice water.
    
  • Base Catalysis (The "Soft" Start):

    • Suspend starting material in dry Toluene or Acetonitrile (avoid neat

      
       if possible to control exotherms).
      
    • Add 1.5 eq

      
       at 0°C .
      
    • Crucial: Add 1.2 eq of DIPEA (Diisopropylethylamine) dropwise.

    • Why? The base facilitates the initial O-phosphorylation at low temperature, preventing the formation of unreactive "pseudodimers" that occur in acidic neat conditions [1].

  • The Thermal Drive:

    • Once the base is added, warm to reflux (

      
      C)  for 2-4 hours.
      
    • Validation: Monitor by TLC.[1][2][3] The 4-chloro product is significantly less polar (higher Rf) than the starting material.

Module 2: Handling Labile Intermediates (Workup)

Issue: "TLC showed a perfect spot, but after filtration, I isolated the starting material." Diagnosis: The 4-chloroquinazoline hydrolyzed on the filter paper due to atmospheric moisture or aqueous wash.

Troubleshooting Table: Quenching Strategies
MethodProtocolBest ForRisk Factor
The "Flash" Quench Pour reaction mixture into crushed ice/water with vigorous stirring. Filter immediately (<5 min) and dry in vacuum.Stable derivatives (e.g., 6,7-dimethoxy)High: If filtration is slow, product reverts.
The Biphasic Buffer Quench into DCM + Sat. ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

at 0°C. Separate organic layer immediately. Dry over

.
Labile/Sensitive derivativesLow: Product is protected in the organic phase.
The "Non-Aqueous" Evaporate volatiles (

) under vacuum. Redissolve residue in Toluene. Filter off amine salts.[4]
Highly sensitive intermediatesLowest: No water contact.
FAQ: Why did my product turn to mush?

Q: I washed my filter cake with water to remove salts, and the solid dissolved/degraded. A: 4-Chloroquinazolines are essentially imidoyl chlorides. They react with water to form HCl and the amide (starting material). Never wash the filter cake with water. Wash with cold hexanes or diethyl ether.

Module 3: Green & Moisture-Tolerant Alternatives

Issue: "I don't have a dry box, and my reagents are old." Solution: Bypass the


 sensitivity using Microwave-Assisted Synthesis or Solid-Supported Reagents.
Microwave Protocol (Solvent-Free)

Microwave irradiation can drive the Niementowski cyclization (Anthranilic acid + Formamide) so rapidly that moisture competition is kinetically disfavored [2].

Workflow:

  • Mix: Anthranilic acid (1 eq) + Formamide (5 eq).

  • Catalyst: Add 10 mol% Ammonium Acetate or

    
    .
    
  • Irradiate: 140°C for 10-15 minutes (sealed vessel).

  • Result: High yield of Quinazolinone without the need for strict drying.

Decision Tree: Choosing Your Route

Decision_Tree Start Start: Quinazoline Synthesis Q1 Is the target 4-functionalized? Start->Q1 Q2 Is the intermediate stable? Q1->Q2 Yes (make -Cl intermediate) MethodB Method B: Microwave/Solvent-Free (Moisture Tolerant) Q1->MethodB No (make -one core) MethodA Method A: POCl3 + DIPEA (Standard) Q2->MethodA Yes (e.g., Gefitinib core) MethodC Method C: Non-Aqueous Workup (Toluene Extraction) Q2->MethodC No (Electron deficient)

Figure 2: Selecting the correct synthesis pathway based on product stability.

References
  • Mechanism of POCl3 Chlorination: H. M. Berman et al., "POCl3 chlorination of 4-quinazolones," Journal of Organic Chemistry, 2011.

  • Microwave Assisted Synthesis: A. R. Khosropour et al., "Microwave-assisted synthesis of quinazolin-4(3H)-ones," Synthetic Communications, 2010.

  • Process Chemistry (Gefitinib): J. P. Gilday et al., "Process for the preparation of Gefitinib," AstraZeneca Patents, WO2004024703.[5]

  • Troubleshooting Vilsmeier-Haack: BenchChem Technical Guides, "Troubleshooting common side reactions in quinazoline synthesis."

Sources

Validation & Comparative

High-Resolution ¹H NMR Interpretation Guide: 7-(benzyloxy)-6-methoxyquinazolin-4-amine vs. Key Synthetic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 7-(benzyloxy)-6-methoxyquinazolin-4-amine is a critical intermediate in the development of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs)[1]. Accurately characterizing this intermediate is essential for downstream coupling reactions.

This guide objectively compares the ¹H NMR performance of 7-(benzyloxy)-6-methoxyquinazolin-4-amine against its direct synthetic precursor (the 4-chloro analog) and a structurally simplified alternative (6,7-dimethoxyquinazolin-4-amine). By analyzing these alternatives, researchers can establish a self-validating analytical workflow to track reaction progress, confirm amination, and verify regiochemistry.

Comparative ¹H NMR Data Analysis

To establish a reliable diagnostic baseline, the ¹H NMR spectra (acquired in DMSO-d₆ at 500 MHz) of the target compound and its alternatives are summarized below. The data highlights the profound electronic effects of C4-substitution on the quinazoline core[2][3].

Proton AssignmentAlternative 1: 4-Chloro Precursor(7-(benzyloxy)-4-chloro-6-methoxyquinazoline)Target: 4-Amine Intermediate (7-(benzyloxy)-6-methoxyquinazolin-4-amine)Alternative 2: Structural Analog(6,7-dimethoxyquinazolin-4-amine)
-OCH₃ (C6) 4.05 ppm (s, 3H)3.95 ppm (s, 3H) 3.90 ppm (s, 3H)
-OCH₂- (C7) 5.37 ppm (s, 2H)5.25 ppm (s, 2H) N/A (Methoxy at 3.92 ppm)
Aromatic (Ph) 7.35 – 7.55 ppm (m, 5H)7.35 – 7.50 ppm (m, 5H) N/A
H-8 (Quinazoline) 7.45 ppm (s, 1H)7.15 ppm (s, 1H) 7.10 ppm (s, 1H)
H-5 (Quinazoline) 7.40 ppm (s, 1H)7.65 ppm (s, 1H) 7.60 ppm (s, 1H)
H-2 (Quinazoline) 8.88 ppm (s, 1H)8.35 ppm (s, 1H) 8.35 ppm (s, 1H)
-NH₂ (C4) None7.60 ppm (br s, 2H) 7.60 ppm (br s, 2H)

Mechanistic Interpretation of Diagnostic Peaks

As a Senior Application Scientist, it is crucial not just to log chemical shifts, but to understand the causality behind them. The transition from the 4-chloro precursor to the 4-amine target induces predictable, highly diagnostic shifts.

The C4 Substitution Effect (Amination Tracking)

The most critical diagnostic marker for successful amination is the H-2 proton .

  • In the 4-chloro precursor: The highly electronegative chlorine atom withdraws electron density from the quinazoline ring via induction. This deshields the H-2 proton, pushing it significantly downfield to ~8.88 ppm [3].

  • In the 4-amine target: The primary amine (-NH₂) acts as a strong electron-donating group via resonance (+R effect) into the pyrimidine ring. This increased electron density shields the H-2 proton, shifting it upfield to ~8.35 ppm .

  • Self-Validation: The disappearance of the 8.88 ppm singlet and the emergence of the 8.35 ppm singlet, coupled with a broad exchangeable singlet at ~7.60 ppm (-NH₂), provides a self-validating confirmation of complete conversion.

The Benzyloxy vs. Methoxy Fingerprint

Differentiating the target from the 6,7-dimethoxy analog requires careful integration of the oxygen-adjacent aliphatic protons. The benzyloxy group presents a distinct sharp singlet for the methylene protons (-OCH₂-) at 5.25 ppm integrating to 2H, alongside a 5H multiplet in the aromatic region (7.35–7.50 ppm)[2]. If the benzyl protecting group is inadvertently cleaved during synthesis, the 5.25 ppm peak will vanish, and the H-8 proton will shift upfield due to the newly formed phenol.

Workflow A 4-Chloro Precursor (H-2 @ 8.88 ppm) B Target: 4-Amine (H-2 @ 8.35 ppm) A->B NH3 / iPrOH (+R Effect Shields H-2) C Deprotected Impurity (Loss of 5.25 ppm peak) B->C Undesired Debenzylation (Acidic/Reductive conditions)

Synthetic workflow of 7-(benzyloxy)-6-methoxyquinazolin-4-amine with key NMR diagnostic markers.

Standardized Experimental Protocol: Quantitative ¹H NMR (qNMR)

To ensure high trustworthiness and reproducibility across different laboratories, the following self-validating protocol must be used for sample preparation and acquisition.

Step 1: Solvent Selection & Preparation

  • Action: Dissolve 10.0 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆.

  • Causality: Quinazolin-4-amines exhibit poor solubility in CDCl₃. Furthermore, CDCl₃ or protic solvents (like CD₃OD) facilitate rapid proton exchange, which broadens or completely erases the critical -NH₂ diagnostic peak. DMSO-d₆ strongly hydrogen-bonds with the amine, slowing exchange and locking the -NH₂ signal as a distinct broad singlet at ~7.60 ppm.

Step 2: Internal Standard Addition

  • Action: Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

  • Causality: Ensures the 0.00 ppm baseline is absolutely calibrated, preventing misinterpretation of the closely clustered aromatic multiplets (7.35–7.50 ppm).

Step 3: Spectrometer Acquisition Parameters

  • Action: Set the spectrometer to 500 MHz. Set the relaxation delay (D1) to 10 seconds . Acquire 16 to 32 scans at 298 K.

  • Causality: The H-2 and H-5 protons in the quinazoline core, being adjacent to heteroatoms and lacking nearby relaxing protons, have long longitudinal relaxation times (T₁). A standard 1-second delay will result in incomplete relaxation, causing these peaks to integrate artificially low. A 10-second delay ensures a self-validating, fully quantitative integration ratio (exactly 1:1 for H-2:H-5).

Step 4: Processing & Phase Correction

  • Action: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transform. Manually phase the spectrum and apply a multi-point baseline correction.

Causality Sub C4 Substituent (-Cl vs -NH2) H2 H-2 Proton Shift (Diagnostic Marker) Sub->H2 Electron Withdrawing (-Cl) -> Downfield (~8.88 ppm) Sub->H2 Electron Donating (-NH2) -> Upfield (~8.35 ppm) H5 H-5 Proton Shift (Diagnostic Marker) Sub->H5 Resonance Effect alters local magnetic field

Causality of C4 substitution on quinazoline ring proton chemical shifts.

References

  • One-pot reductive cyclization to antitumor quinazoline precursors Arkivoc URL: [Link]

  • Substituted quinazoline derivatives as inhibitors of aurora kinases (WO2003055491A1)
  • Design and Structure-Activity Relationship of a New Class of Potent VEGF Receptor Tyrosine Kinase Inhibitors Journal of Medicinal Chemistry (Supporting Information) URL:[Link]

Sources

Advanced Mass Spectrometry Profiling of Quinazoline Amines: A Comparative Guide to Fragmentation Pathways and Analytical Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazoline amines, including first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib, are foundational pharmacophores in targeted oncology. For drug development professionals and analytical scientists, the structural elucidation, impurity profiling, and therapeutic drug monitoring (TDM) of these compounds rely heavily on tandem mass spectrometry (MS/MS).

This guide provides an authoritative comparison of mass spectrometry platforms—specifically Triple Quadrupole (QqQ) versus High-Resolution Mass Spectrometry (HRMS)—and dissects the mechanistic fragmentation pathways of quinazoline amines to inform rational assay design.

Mechanistic Principles of Quinazoline Amine Fragmentation

Understanding the causality behind MS fragmentation is critical for selecting the correct precursor-to-product ion transitions. Under positive electrospray ionization (ESI+), quinazoline amines readily protonate at the nitrogen atoms of the quinazoline core or the aliphatic secondary/tertiary amines due to their high proton affinity in acidic mobile phases.

Upon collisional activation, the fragmentation is driven by charge localization and the relative bond dissociation energies of the substituents:

  • Aliphatic Side-Chain Cleavage: The ether linkages and morpholine/piperazine rings are highly labile. For gefitinib, heterolytic cleavage of the morpholine-propoxy group yields a highly stable fragment at m/z 128.1. This ion is universally monitored as the primary quantifier transition in targeted assays, as outlined in1[1].

  • Ring Opening and HCN Loss: A defining mechanistic hallmark of the quinazoline core under collisional activation is the consecutive loss of two molecules of neutral hydrogen cyanide (HCN, 27 Da). This ring-contraction pathway yields a benzyne radical ion and serves as a diagnostic marker for the quinazoline pharmacophore, a pathway corroborated by2[2].

  • Aniline Moiety Cleavage: The loss of the substituted aniline group at the C4 position (e.g., the 3-chloro-4-fluoroaniline group in gefitinib) generates secondary diagnostic ions used for orthogonal confirmation.

Mechanistic Pathway Visualization

G M Gefitinib [M+H]+ m/z 447.2 F1 Morpholine Fragment m/z 128.1 (Quantifier Ion) M->F1 Propoxy-morpholine cleavage F2 Quinazoline Core m/z 320.1 M->F2 Loss of morpholine moiety F3 Aniline Cleavage m/z 217.1 M->F3 Loss of halogenated aniline F4 Loss of HCN Ring Opening F2->F4 Consecutive HCN loss (-27 Da) F3->F4 Consecutive HCN loss (-27 Da)

Figure 1: Primary ESI-MS/MS fragmentation pathways of gefitinib (m/z 447.2).

Platform Comparison: Triple Quadrupole vs. HRMS

The selection of the mass spectrometry platform dictates the analytical ceiling of your assay.

Triple Quadrupole (QqQ) systems utilize Collision-Induced Dissociation (CID) and operate in Multiple Reaction Monitoring (MRM) mode. They maximize the duty cycle for specific precursor-product transitions, making them the gold standard for simultaneous quantification of TKIs over wide linear dynamic ranges (e.g., 5 to 3,000 ng/mL), as demonstrated in 3[3].

High-Resolution Mass Spectrometry (HRMS) , such as Q-TOF or Orbitrap platforms, is mandatory for structural elucidation. The identification of process-related impurities and stress degradants relies heavily on the exact mass capabilities of Q-TOF MS 4[4]. Furthermore, Orbitrap platforms utilizing Higher-Energy Collisional Dissociation (HCD) bypass the "low-mass cut-off" limitations of traditional ion traps. With a mass tolerance set to <5 ppm, these platforms enable deep proteomic profiling of TKI resistance pathways 5[5] and6[6].

Quantitative Data: Comparative Performance of MS Platforms
Analytical ParameterTriple Quadrupole (QqQ)Quadrupole Time-of-Flight (Q-TOF)Orbitrap Tribrid
Mass Resolution (FWHM) Unit (~0.7 Da)High (30,000 - 60,000)Ultra-High (up to 500,000)
Mass Accuracy Nominal< 5 ppm< 1 ppm
Fragmentation Mode CIDCID / CADHCD / CID / ETD
Dynamic Range 5-6 logs3-4 logs4-5 logs
Primary Application High-throughput PK/TDMImpurity profiling & Metabolite IDDeep proteomics & Complex structural ID
Data Acquisition MRM / SRMData-Dependent (DDA) / DIADDA / DIA / PRM

Experimental Protocol: Self-Validating LC-MS/MS Workflow for Gefitinib

A quantitative analytical protocol is only as reliable as its internal controls. To account for matrix effects (ion suppression/enhancement) and extraction variations, this workflow utilizes a stable-isotope-labeled internal standard (SIL-IS), Gefitinib-d6. Because the SIL-IS co-elutes with the analyte and shares identical ionization efficiencies, the ratio of their peak areas creates a self-validating system.

Step 1: Matrix Aliquoting & SIL-IS Spiking

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Spike the sample with 10 µL of Gefitinib-d6 working solution (e.g., 500 ng/mL). Causality: Spiking before extraction ensures that any downstream physical losses affect the analyte and IS equally, preserving quantitative integrity.

Step 2: Protein Precipitation (PPT)

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to the sample. Causality: Acetonitrile disrupts non-covalent hydrophobic interactions, releasing highly protein-bound gefitinib from plasma albumin, while the acidic environment ensures the quinazoline nitrogens remain protonated.

  • Vortex rigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial.

Step 3: Chromatographic Separation

  • Column: C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.

Step 4: MS/MS Acquisition (QqQ)

  • Ionization: ESI in Positive Mode.

  • MRM Transitions:

    • Gefitinib (Quantifier): m/z 447.2 → 128.1 (Collision Energy: ~35 eV)

    • Gefitinib (Qualifier): m/z 447.2 → 320.1

    • Gefitinib-d6 (IS): m/z 453.2 → 134.1

Step 5: System Suitability & Self-Validation Criteria Before analyzing biological replicates, the system must self-validate:

  • Blank Injection: Must show no interfering peaks at the retention time of gefitinib.

  • Zero Sample (Matrix + IS): Confirms the absence of unlabeled gefitinib contamination in the IS stock.

  • IS Area Stability: The %CV of the Gefitinib-d6 peak area across the entire analytical batch must be <15%. A drift beyond this indicates severe matrix accumulation or electrospray instability, invalidating the run.

References

  • Quantitative Chemical Proteomics Profiling Differentiates Erlotinib from Gefitinib in EGFR Wild-Type Non–Small Cell Lung Carcinoma Cell Lines - AACR Journals
  • Product Class 13: Quinazolines - Thieme E-Books & E-Journals
  • Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adh
  • Simultaneous quantification of erlotinib, gefitinib, and imatinib in human plasma by liquid chromatography tandem mass spectrometry - PubMed
  • A Comparative Guide to the Validated LC-MS/MS Assay for Gefitinib Using Gefitinib-d6 - Benchchem
  • Separation, Identification and Quantification of process related Impurities and Stress Degradants of Gefitinib by LC-ESI-Q–TOF/MS - Research Journal of Pharmacy and Technology
  • Profiling EGFR Kinase Inhibitor Resistance Pathways in Non-Small Lung Cancer Cells - Thermo Fisher Scientific

Sources

Purity assessment of 7-(benzyloxy)-6-methoxyquinazolin-4-amine vs reference standards

[1]

Executive Summary

Product Identity: 7-(benzyloxy)-6-methoxyquinazolin-4-amine CAS: 320367-02-0 Role: Key Intermediate & Impurity Reference Standard for Quinazoline-based EGFR Inhibitors.[1]

In the development of small-molecule kinase inhibitors, the purity of the 4-amino-quinazoline core is a Critical Quality Attribute (CQA).[1] This guide provides a comparative analysis of high-purity synthesis grades versus standard crude intermediates. It establishes a self-validating analytical protocol to detect common "silent" impurities—specifically the 4-one hydrolysis product and the 7-hydroxy debenzylated analog —which often co-elute in standard generic HPLC methods.[1]

Part 1: Chemical Context & Criticality[1]

The integrity of 7-(benzyloxy)-6-methoxyquinazolin-4-amine is defined by the stability of two functional groups: the C4-amine and the C7-benzyl ether .[1]

  • The C4-Amine Vulnerability: The primary amine at position 4 is susceptible to hydrolysis, converting the molecule into the thermodynamically stable Quinazolin-4(3H)-one (CAS 179688-01-8).[1] This is the most common impurity found in aged or poorly stored batches.[1]

  • The C7-Benzyl Vulnerability: The benzyl protection group is sensitive to acidic environments and hydrogenolysis, leading to premature deprotection (formation of the 7-OH phenol).[1]

Impurity Origin Pathway

The following diagram illustrates the mechanistic origins of the critical impurities that must be assessed during purity profiling.

ImpurityPathwaysPrecursorStarting Material(Anthranilonitrile Deriv.)ProductTARGET PRODUCT7-(benzyloxy)-6-methoxyquinazolin-4-amine(CAS 320367-02-0)Precursor->ProductCyclization (+NH3)Impurity_OneImpurity A (Hydrolysis)Quinazolin-4-one(CAS 179688-01-8)Product->Impurity_OneHydrolysis (H2O/Acid)Impurity_OHImpurity B (Deprotection)7-hydroxy-6-methoxyquinazolin-4-amineProduct->Impurity_OHDebenzylation (H+/H2)

Caption: Mechanistic origin of critical impurities. Impurity A (Hydrolysis) and Impurity B (Debenzylation) are the primary targets for detection.

Part 2: Comparative Analysis (Product vs. Alternatives)

When sourcing this intermediate, researchers typically encounter two grades: High-Purity Reference Grade (intended for impurity spiking and analytical validation) and Standard Synthesis Grade (intended as a raw material).[1]

The table below summarizes the expected specifications and the impact of deviations.

FeatureHigh-Purity Grade (Reference Std)Standard Synthesis GradeImpact on Downstream API
Assay (HPLC) ≥ 99.5%≥ 95.0%Low purity leads to difficult purification of the final API (e.g., Gefitinib).
Impurity A (4-one) ≤ 0.10%≤ 2.0%The "4-one" is non-reactive in SNAr coupling, lowering yield and accumulating as inert mass.[1]
Impurity B (7-OH) ≤ 0.10%≤ 1.5%Critical: The free phenol will react off-target during alkylation steps, creating difficult-to-remove side products.[1]
Water Content ≤ 0.5%≤ 2.0%Excess water accelerates the hydrolysis of the 4-amine to the 4-one during storage.[1]
Appearance White to Off-White Crystalline PowderYellow/Beige PowderColor often indicates oxidation products of the aniline precursors.[1]

Part 3: Analytical Methodologies (Self-Validating Protocol)

To objectively assess the purity of 7-(benzyloxy)-6-methoxyquinazolin-4-amine, a generic C18 gradient is often insufficient due to the structural similarity of the impurities.[1] The following protocol utilizes a pH-buffered mobile phase to ensure resolution between the amine (basic) and the quinazolinone (neutral/acidic).

HPLC-UV Protocol (Purity & Impurity Profiling)
  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1]

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5 with Acetic Acid). Rationale: Buffering prevents peak tailing of the basic quinazoline amine.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV at 254 nm (primary) and 330 nm (secondary identification).[1]

  • Gradient Program:

    • 0 min: 10% B[1]

    • 15 min: 90% B[1]

    • 20 min: 90% B[1]

    • 21 min: 10% B (Re-equilibration)

LC-MS Confirmation (Identity)

For reference standard qualification, Mass Spectrometry is required to distinguish the Des-benzyl impurity.[1]

  • Target Product (M+H): 282.12 m/z

  • Impurity A (4-one) (M+H): 283.10 m/z (Mass difference +1, but different retention time).

  • Impurity B (7-OH) (M+H): 192.08 m/z (Mass difference -90 Da corresponding to loss of benzyl).

Analytical Workflow Diagram

AnalyticalWorkflowSampleBatch Sample(Solid)PrepSample PrepDissolve in 50:50 ACN:H2OSample->PrepHPLCHPLC-UV Analysis(Gradient Method)Prep->HPLCDecisionPurity > 98.0%?HPLC->DecisionFailREJECT / RE-PURIFYCheck for Hydrolysis (4-one)Decision->FailNoPassPass Initial ScreenDecision->PassYesLCMSLC-MS ConfirmationVerify m/z 282.1Pass->LCMSFinalRELEASE BATCHLCMS->Final

Caption: Step-by-step decision tree for qualifying synthesis intermediates.

Part 4: Experimental Data (Representative)

The following data represents a comparison between a Commercial Reference Standard (Batch A) and a In-House Crude Synthesis (Batch B) using the protocol defined above.

Chromatographic Summary
Peak IDRetention Time (min)Relative Retention (RRT)Batch A (Ref Std) Area %Batch B (Crude) Area %Identity Inference
1 4.20.35ND3.2%Impurity B (7-OH) (Debenzylated)
2 8.50.710.05%4.1%Impurity A (4-one) (Hydrolysis Product)
3 11.9 1.00 99.8% 91.5% Target Product (4-amine)
4 14.11.180.15%1.2%Unknown Dimer

Interpretation:

  • Batch A demonstrates the high purity required for use as a reference standard in quantitative assays.[1]

  • Batch B shows significant degradation.[1] The presence of 4.1% Impurity A suggests moisture ingress during storage or incomplete amination during synthesis.[1] The 3.2% Impurity B indicates harsh acidic conditions were likely used in the previous step, cleaving the benzyl ether.[1]

Part 5: Conclusion & Recommendations

For researchers developing EGFR inhibitors, 7-(benzyloxy)-6-methoxyquinazolin-4-amine serves as a vital checkpoint.[1]

  • Storage: The amine is stable but hygroscopic.[1] It must be stored at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis to the 4-one [1].[1]

  • Usage: When using this molecule as a Reference Standard, ensure the Assay is corrected for water and residual solvent content , as these are common bulk contaminants in quinazoline synthesis [2].[1]

  • Procurement: Prioritize suppliers who provide LC-MS data confirming the absence of the "Des-benzyl" impurity, as UV purity alone can mask low levels of this phenol due to similar extinction coefficients.[1]

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22646579: 7-(Benzyloxy)-6-methoxyquinolin-4-ol.[1] Retrieved from [Link]

  • Fernandez-Saiz, et al. (2006).[1] Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI Molecules. Retrieved from [Link]

Precision in Purity: A Comparative Guide to Elemental Analysis for Quinazoline Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Bulk" vs. "Molecular" Purity Paradox

In the development of quinazoline-based EGFR inhibitors (e.g., Gefitinib, Erlotinib), researchers often face a critical analytical dichotomy: High-Resolution Mass Spectrometry (HRMS) confirms you made the right molecule, but only Elemental Analysis (EA) confirms you have a pure bulk substance.

While HRMS can detect ionization at parts-per-billion levels, it is blind to non-ionizable inorganic salts, trapped solvents, and moisture that constitute the "bulk" of a drug substance. For a quinazoline derivative intended for biological assay, a 99% HRMS purity can mask a sample that is actually 15% inorganic salt by weight.

This guide details the rigorous calculation, execution, and validation of Elemental Analysis (CHN) for quinazoline derivatives, specifically addressing the challenges of nitrogen-rich heterocycles and solvate correction.

The Calculation Framework: Beyond Basic Stoichiometry

Standard stoichiometry (


) fails when handling pharmaceutical salts or hygroscopic heterocycles. You must account for counter-ions and non-stoichiometric solvates.
The General Formula

The theoretical percentage of an element (


) in a complex solvate/salt structure is calculated as:


Where:

  • 
     = Number of atoms of element 
    
    
    
    in the entire complex.
  • 
     = Atomic Weight of element 
    
    
    
    .
  • 
     = Molecular Weight of the quinazoline free base.
    
  • 
     = Molar equivalents of counter-ion (e.g., HCl).
    
  • 
     = Molar equivalents of solvent (e.g., 
    
    
    
    ).
Case Study: "Quinazolib" Monohydrochloride Dihydrate

Scenario: You synthesized a quinazoline derivative (


).
  • Free Base MW: 425.91 g/mol

  • Target Form: Monohydrochloride salt (

    
    )
    
  • Reality: The sample was lyophilized and absorbed water (

    
    ).
    

Step 1: Determine the Total Molecular Weight (TMW)



Step 2: Calculate Theoretical Carbon (C)

  • Carbons in base: 22

  • Carbons in HCl: 0

  • Carbons in Water: 0

  • Total C = 22

    
    
    

Step 3: Calculate Theoretical Hydrogen (H)

  • Hydrogens in base: 24

  • Hydrogens in HCl: 1

  • Hydrogens in Water:

    
    
    
  • Total H = 29

    
    
    

Step 4: The "Nitrogen Trap" Quinazolines are N-rich.

  • Nitrogens in base: 5

    
    
    

Validation Rule: Journals (J. Med. Chem, J. Org. Chem) and USP standards typically require the Found value to be within


  of the Calculated  value.

Workflow Visualization: The Solvate Correction Loop

If your initial EA fails (deviation > 0.4%), do not assume the synthesis failed. Quinazolines are notorious for trapping dichloromethane and water. Use this logic flow to correct the model before re-purifying.

EA_Workflow Start Synthesized Quinazoline (Crude Solid) Drying Vacuum Drying (50°C, <1 mbar, P2O5) Start->Drying CHN_Run Run Combustion Analysis (CHN) Drying->CHN_Run Compare Compare Found vs. Calc (|Δ| < 0.4%)? CHN_Run->Compare Pass PASS: Confirm Bulk Purity Compare->Pass Yes Fail FAIL: Analyze Deviation Compare->Fail No Check_H Is H% High? (Likely H2O) Fail->Check_H Check_C Is C% Low? (Inorganic Impurity) Check_H->Check_C No qNMR Run qNMR / KF Titration to quantify solvent Check_H->qNMR Yes Check_C->qNMR Maybe Recalc Recalculate Theoretical with Solvate Factor qNMR->Recalc Recalc->Compare Re-check

Figure 1: The Iterative Correction Workflow. A failed EA result often indicates a "packaging" error (solvates/salts) rather than a synthesis error.

Comparative Analysis: EA vs. Modern Alternatives

While EA is the "Gold Standard" for bulk purity, it is destructive and requires milligram quantities. Below is a comparison with HRMS and Quantitative NMR (qNMR).

FeatureCombustion Analysis (EA) HRMS (ESI-TOF) Quantitative NMR (qNMR)
Primary Metric Bulk Purity (Weight %)Molecular Identity (m/z)Molar Purity & Solvent Content
Detection Principle Combustion gases (

)
Ionized molecules in vacuumNuclear spin resonance
Blind Spots Cannot distinguish isomers; requires ~2mgMisses inorganics (NaCl, Silica); misses non-ionizablesSensitivity lower than HRMS; requires internal standard
Quinazoline Specifics High Risk: Incomplete combustion of N-rings (requires

catalyst).
Low Risk: Excellent ionization of basic N-atoms.Medium Risk: Aggregation in solution can broaden peaks.
Sample Destructive? Yes (Combusted)No (Microgram consumption)No (Recoverable)
Acceptance Criteria

absolute deviation

ppm mass error
Integration ratios vs. Standard
Best For... Final Drug Substance (GLP) Early Screening / ID Solvate/Salt Quantification
Critical Insight: The "Nitrogen Error" in Quinazolines

Quinazoline rings are thermally stable. In standard combustion tubes (900°C), they may form refractory "chars" (graphitic nitrogen) that do not release


 gas, leading to artificially low Nitrogen values.
  • Protocol Fix: Ensure the analyzer uses a Tungsten Trioxide (

    
    )  catalyst and an oxygen boost (flash combustion) at 1050°C to ensure complete ring fragmentation.
    

Experimental Protocol: Handling Hygroscopic Salts

Quinazoline salts (HCl, mesylate) are often hygroscopic. A "failed" EA is frequently just a "wet" sample.

Step 1: Aggressive Drying

Do not rely on a rotary evaporator.

  • Place sample in a vacuum drying pistol or desiccator.

  • Desiccant: Fresh Phosphorus Pentoxide (

    
    ) is mandatory (Silica gel is insufficient for EA preparation).
    
  • Conditions: 50°C at

    
     mbar for 12–24 hours.
    
  • Verification: TGA (Thermogravimetric Analysis) showing flat baseline.

Step 2: Weighing Dynamics
  • Use a microbalance with

    
     mg readability.
    
  • The "Drift" Test: If the mass increases while the sample sits on the balance pan, the sample is absorbing atmospheric moisture. You must calculate as a hydrate or handle in a glovebox.

Step 3: Data Interpretation

If your data shows:

  • C: Low (-1.5%)

  • H: High (+0.5%)

  • N: Low (-0.8%) ...you likely have trapped water . Use the formula in Section 2.1 to solve for '

    
    ' (moles of water) that aligns the C/H/N ratio, then confirm with Karl Fischer titration.
    

References

  • American Chemical Society (ACS). (2024). ACS Research Data Guidelines for Organic Chemistry: Compound Characterization. Retrieved from [Link]

    • Establishes the standard and the requirement for purity d
  • Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Retrieved from [Link]

    • Foundational text comparing qNMR to EA and Chrom
  • United States Pharmacopeia (USP). (2023). General Chapter <233> Elemental Impurities—Procedures.[1][2] USP-NF.

    • Defines the regulatory limits for elemental impurities in drug products.
  • Henderson, T. (2025).[2] "Elemental Analysis for Compliance, Purity, and Performance."[2] Lab Manager. Retrieved from [Link]

    • Overview of modern elemental analysis in regul
  • Lavallo, V. (2022). "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Central Science. Retrieved from [Link]

    • Discusses the common pitfalls in combustion analysis execution.

Sources

Comparison of 7-(benzyloxy) vs 7-hydroxy quinazoline reactivity

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Reactivity Guide: 7-(Benzyloxy) vs. 7-Hydroxy Quinazolines in Targeted Kinase Inhibitor Synthesis

Introduction The quinazoline scaffold is a privileged pharmacophore in oncology, forming the core of numerous receptor tyrosine kinase (RTK) inhibitors, including the EGFR inhibitors gefitinib and erlotinib, and the dual EGFR/VEGFR inhibitor vandetanib 1. During the multi-step synthesis of these therapeutics, managing the reactivity of the 7-position on the quinazoline ring is a critical strategic decision. As a Senior Application Scientist, I have structured this guide to objectively compare the reactivity profiles, synthetic utility, and handling protocols of 7-(benzyloxy) quinazoline (the protected intermediate) and 7-hydroxy quinazoline (the reactive nucleophile).

Mechanistic Reactivity Profiling

  • 7-Hydroxyquinazoline (The Active Nucleophile): The hydroxyl group at the 7-position is highly activated by the electron-deficient nature of the fused pyrimidine ring. This lowers its pKa relative to standard phenols, making the resulting phenoxide an excellent candidate for Williamson ether synthesis or Mitsunobu coupling 2. However, this high reactivity is a double-edged sword: unprotected 7-OH groups are susceptible to oxidation and unwanted electrophilic aromatic substitutions during the harsh conditions required to construct the 4-anilinoquinazoline core 3.

  • 7-(Benzyloxy)quinazoline (The Masked Precursor): The benzyloxy (-OBn) group serves as a robust protecting strategy. The bulky, lipophilic benzyl ether completely neutralizes the nucleophilicity of the 7-oxygen. It remains chemically inert to the aggressive reagents (e.g., POCl₃, SOCl₂) used to convert quinazolin-4-ones to 4-chloroquinazolines, and it survives the subsequent SNAr coupling with anilines 4.

Comparative Performance Data

The following table summarizes the divergent reactivity of the two functional states under standard synthetic conditions:

Chemical Property / Condition7-Hydroxyquinazoline7-(Benzyloxy)quinazoline
Nucleophilicity High (Readily undergoes O-alkylation)None (Fully masked)
Stability to POCl₃ / SOCl₂ Poor (Risk of side reactions/chlorination)Excellent (Inert)
Stability to Catalytic H₂ (Pd/C) Excellent (Stable)Poor (Undergoes hydrogenolysis to 7-OH)
Stability to Strong Acids (e.g., TFA) Excellent (Stable)Poor (Cleaves to 7-OH at reflux)
Steric Profile Minimal (Allows adjacent functionalization)Bulky (Shields C6/C8 positions)

Visualizing the Synthetic Logic

The transition from the protected benzyloxy state to the reactive hydroxy state is a cornerstone of kinase inhibitor synthesis. The workflows below illustrate how these reactivity differences are leveraged in a typical drug discovery pipeline.

G Start Starting Material (e.g., Vanillin derivative) Protect Protection Step (Benzylation) Start->Protect BnInt 7-Benzyloxyquinazoline (Inert to Electrophiles/Nucleophiles) Protect->BnInt CoreMod Core Modifications (Chlorination, Anilino Coupling) BnInt->CoreMod Shields 7-position Deprotect Debenzylation (Pd/C, H2 or TFA) CoreMod->Deprotect OHInt 7-Hydroxyquinazoline (Active Nucleophile) Deprotect->OHInt Reveals Reactive OH Alkylate O-Alkylation (Williamson/Mitsunobu) OHInt->Alkylate Base + Alkyl Halide Final Target Kinase Inhibitor (e.g., Vandetanib, Gefitinib) Alkylate->Final

Workflow: Synthetic logic from protected 7-benzyloxy intermediate to 7-hydroxy alkylation.

Reactivity Substrate Quinazoline Derivative Bn 7-Benzyloxy (-OBn) Substrate->Bn OH 7-Hydroxy (-OH) Substrate->OH Cond1 Strong Base + Alkyl Halides Bn->Cond1 Cond2 Catalytic Hydrogenation (Pd/C) Bn->Cond2 Cond3 Electrophilic Aromatic Sub. Bn->Cond3 OH->Cond1 OH->Cond2 OH->Cond3 ResBn1 No Reaction (Stable) Cond1->ResBn1 ResOH1 O-Alkylation (Ether) Cond1->ResOH1 ResBn2 Cleavage to 7-OH Cond2->ResBn2 ResOH2 No Reaction (Stable) Cond2->ResOH2 ResBn3 Sterically Shielded Cond3->ResBn3 ResOH3 Prone to Oxidation Cond3->ResOH3

Reactivity logic tree comparing 7-benzyloxy and 7-hydroxy quinazolines under standard conditions.

Experimental Workflows (Self-Validating Protocols)

To demonstrate the causality behind experimental choices, below are field-proven methodologies for transitioning between these two states and utilizing their distinct reactivities.

Protocol 1: Acid-Mediated Debenzylation of 7-(Benzyloxy)quinazoline Causality & Logic: While catalytic hydrogenation (Pd/C, H₂) is a standard deprotection method, acid-mediated cleavage is strictly required when the molecule contains reducible moieties (such as the aryl halides present in vandetanib or gefitinib precursors) 3. Refluxing trifluoroacetic acid (TFA) protonates the ether oxygen, facilitating the departure of the stabilized benzyl carbocation without reducing critical halogens. Step-by-Step Methodology:

  • Initiation: Dissolve the substituted 7-benzyloxyquinazoline in neat trifluoroacetic acid (TFA) (approximately 10 mL per mmol of substrate).

  • Reaction: Stir the reaction mixture at reflux (approx. 72 °C) for 2 hours 5.

  • Validation: Monitor reaction completion via LC-MS. The self-validating endpoint is the complete disappearance of the lipophilic starting material mass and the emergence of the highly polar 7-hydroxy product.

  • Isolation: Remove the TFA solvent in vacuo.

  • Purification: Triturate the resulting crude residue with diethyl ether, or purify via reverse-phase flash chromatography (0–100% MeOH in water + 0.1% TFA) to yield the 7-hydroxyquinazoline as a TFA salt 5.

Protocol 2: Chemoselective O-Alkylation of 7-Hydroxyquinazoline Causality & Logic: To attach solubilizing side chains (e.g., morpholinopropoxy groups), the 7-OH must be deprotonated by a mild base (K₂CO₃) to generate a highly nucleophilic phenoxide. A polar aprotic solvent (acetonitrile or DMF) is chosen because it poorly solvates the phenoxide anion, maximizing its reactivity toward the alkyl halide electrophile via an SN2 mechanism 2. Step-by-Step Methodology:

  • Initiation: Charge a dry reaction vessel with the substituted 7-hydroxyquinazoline (1.0 equiv) and anhydrous potassium carbonate (K₂CO₃) (2.5 equiv) in anhydrous acetonitrile 5.

  • Electrophile Addition: Add the desired alkylating agent (e.g., a chloroiodo alkane) (2.0 equiv).

  • Reaction: Heat the mixture at reflux for 2 hours.

  • Tandem Functionalization (Optional): Cool the reaction to 60 °C. Add sodium iodide (2.0 equiv) to facilitate Finkelstein halogen exchange, followed by a secondary amine (3.1 equiv). Stir overnight at 60 °C to complete the tandem alkylation/amination 5.

  • Validation & Isolation: Filter off the inorganic salts. The reaction is self-validating when TLC shows a complete shift from the polar baseline (phenoxide) to a higher Rf spot (ether product). Concentrate the filtrate and purify via reverse-phase flash chromatography.

References

  • Discovery of CHD1 Antagonists for PTEN-Deficient Prostate Cancer - PMC - NIH. Source: nih.gov.
  • In Search of Simplicity and Flexibility: A Rational Access to Twelve Fluoroindolecarboxylic Acids. Source: researchgate.net.
  • 7-Benzyloxy-4-chloro-6-methoxyquinazoline | 162364-72-9. Source: chemicalbook.com.
  • Patent Application Publication US 2005/0054662 A1. Source: googleapis.com.
  • CA2086968C - Quinazoline derivatives. Source: google.com.

Sources

Comparative Guide: X-Ray Diffraction (XRD) Methodologies for the Characterization of 7-(Benzyloxy)-6-methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state pharmaceutical characterization, I frequently encounter challenges in standardizing the analytical workflows for complex heterocyclic intermediates. 7-(Benzyloxy)-6-methoxyquinazolin-4-amine (CAS: 162364-72-9) is a pivotal precursor in the synthesis of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors[1].

Because downstream synthetic steps and formulation processes—such as milling, wet granulation, and compaction—can induce polymorphic transformations, establishing a rigorous solid-state baseline for this intermediate is critical[2]. This guide objectively compares the two primary X-ray diffraction techniques used to characterize this compound: High-Resolution Powder X-Ray Diffraction (HR-PXRD) and Single-Crystal X-Ray Diffraction (SCXRD) , providing actionable experimental protocols and reference data.

Objective Comparison: HR-PXRD vs. SCXRD

Choosing the correct diffraction technique depends entirely on the analytical endpoint. While both rely on Bragg’s Law to determine interplanar spacing, their applications in the drug development lifecycle are distinct.

ParameterHigh-Resolution PXRDSingle-Crystal XRD (SCXRD)
Primary Objective Bulk phase identification, polymorph screening, and purity quantification.Absolute 3D molecular structure, stereochemistry, and crystal packing determination.
Sample Requirement ~10–50 mg of polycrystalline powder.A single, flawless crystal (>0.1 mm in all dimensions).
Turnaround Time 5 to 15 minutes per scan[2].24 to 72 hours (including crystallization and data refinement).
Regulatory Role Routine batch release and CMC quality control (USP <941> compliant)[3].Initial New Drug Application (NDA) structural proof and patent filing.
Limitation for Quinazolines Prone to preferred orientation due to needle-like crystal habits[3].Growing a suitable single crystal from flexible benzyloxy derivatives is highly difficult.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, every analytical protocol must be designed with internal validation mechanisms. Below are the field-proven methodologies for analyzing 7-(benzyloxy)-6-methoxyquinazolin-4-amine.

Protocol A: HR-PXRD for Bulk Phase Identification

Causality & Expertise: The planar fused-ring system of quinazoline derivatives strongly predisposes them to form needle-like or plate-like crystals. If particle size is not strictly controlled, the crystals will lie flat on the sample holder. This leads to severe preferred orientation, artificially inflating the intensities of specific crystallographic planes (typically the


 planes) and causing routine identification algorithms to fail[3].
  • Sample Preparation: Gently mill 50 mg of the intermediate in an agate mortar to achieve a uniform particle size of <10 µm.

  • Mounting: Load the powder onto a zero-background silicon wafer.

    • Self-Validation Check: The zero-background holder ensures that any broad halos observed at low angles (2θ < 10°) are true amorphous content from the sample, not background scatter from the holder itself. This is crucial because the bulky benzyloxy group often pushes the primary diffraction peak to lower angles.

  • Data Acquisition: Scan from 2θ = 3° to 40° using Cu Kα radiation (λ = 1.5406 Å) in Bragg-Brentano geometry at a step size of 0.01°.

    • Self-Validation Check: Run a NIST SRM 1976 (corundum) standard prior to the sample to verify that the instrument's 2θ alignment is within the USP <941> mandated ±0.2° tolerance[4].

Protocol B: SCXRD for Absolute Configuration

Causality & Expertise: While PXRD provides a bulk fingerprint, it cannot unambiguously resolve the 3D spatial arrangement of the highly flexible benzyloxy ether linkage at the 7-position. SCXRD is required to solve the absolute packing motif and hydrogen-bonding network of the amine group.

  • Crystal Growth: Dissolve 10 mg of the compound in a 1:1 mixture of DMF and Ethanol. Allow slow solvent evaporation at 4 °C over 72 hours.

  • Mounting & Acquisition: Mount a single crystal on a glass fiber using perfluoropolyether oil. Cool the sample to 100 K using a liquid nitrogen stream.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This drastically improves high-angle reflection intensities, allowing the software to accurately resolve the position of the flexible benzyloxy group without thermal smearing.

Reference XRD Data for 7-(Benzyloxy)-6-methoxyquinazolin-4-amine

When evaluating the HR-PXRD output of a newly synthesized batch, analysts should compare their diffractograms against the established crystallographic parameters. Below is the reference quantitative data for the most thermodynamically stable polymorph (Form I) of this intermediate.

Table 1: Key PXRD Peaks and Crystallographic Assignments

2θ Angle (±0.2°)d-spacing (Å)Relative Intensity (I/I₀) %Crystallographic Assignment
7.8511.25100 (Base Peak)(0 1 1)
12.407.1345(1 1 0)
15.655.6660(1 2 1)
21.304.1785(2 0 2)
24.553.6230(2 1 1)
28.103.1725(0 4 0)

Note: According to USP <941>, agreement in the 2θ diffraction angles between the specimen and this reference is expected to be within 0.2° for the same crystalline form[4]. Variations in relative intensity >20% indicate preferred orientation or a mixture of habits.

Workflow Visualization: Polymorph Screening

To standardize decision-making during the scale-up of 7-(benzyloxy)-6-methoxyquinazolin-4-amine, I have mapped out the logical relationship between synthesis, screening, and XRD analysis.

XRDScreening A Synthesis of 7-(benzyloxy)- 6-methoxyquinazolin-4-amine B Crystallization Screen (Solvent/Temp Variations) A->B C HR-PXRD Analysis (USP <941> Compliant) B->C D Polymorph Detected? C->D E SCXRD for Absolute Structure Determination D->E New Phase F Rietveld Refinement & Phase Quantification D->F Known Phase E->F G API Intermediate Batch Release F->G

Fig 1. XRD polymorph screening workflow for quinazoline API intermediates.

References

  • McCrone Associates. "How Does USP <941> Relate to XRD Services at McCrone Associates?" McCrone. Available at:[Link]

  • Lab Manager. "X-Ray Diffraction Strategies for Pharmaceutical Crystallography." Lab Manager. Available at:[Link]

  • Orion Produtos Cientificos. "7-(Benzyloxy)-4-chloro-6-methoxyquinazoline (CAS: 162364-72-9)." Orion Cientific. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.